Sarcosine-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
92.072 g/mol |
IUPAC Name |
2-((113C)methylamino)acetic acid |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1+1,2+1,3+1 |
InChI Key |
FSYKKLYZXJSNPZ-VMIGTVKRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sarcosine-13C3: An In-depth Technical Guide for Researchers and Drug Development Professionals
An overview of Sarcosine-13C3, a stable isotope-labeled derivative of the endogenous amino acid sarcosine (B1681465), and its critical applications in biomedical research and drug development. This guide details its use as an internal standard for quantitative analysis, particularly in the context of prostate cancer and schizophrenia research, and provides insights into the relevant biological pathways.
This compound is the ¹³C-labeled form of sarcosine (N-methylglycine), an intermediate and byproduct in the metabolic pathways of glycine (B1666218) and choline.[1] In this compound, three carbon atoms are replaced with their heavy isotope, ¹³C. This isotopic labeling makes it an invaluable tool in analytical chemistry, primarily as an internal standard for highly accurate and precise quantification of endogenous sarcosine in biological matrices using mass spectrometry-based methods.[2]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a direct comparison with its unlabeled counterpart, sarcosine.
| Property | This compound | Sarcosine |
| Synonyms | N-Methylglycine-¹³C₃, Sarcosin-¹³C₃ | N-Methylglycine, Monomethylglycine |
| Molecular Formula | ¹³C₃H₇NO₂ | C₃H₇NO₂ |
| Molecular Weight | 92.08 g/mol | 89.09 g/mol |
| Appearance | White to off-white solid | White solid |
| Solubility | Soluble in water and methanol (B129727) | Soluble in water |
Applications in Quantitative Analysis
The primary application of this compound is as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and reproducibility.[3]
Quantification of Sarcosine in Prostate Cancer Research
Metabolomic profiling studies have identified elevated levels of sarcosine in the urine and tissue of patients with prostate cancer, particularly in metastatic cases, suggesting its potential as a biomarker for disease progression and aggressiveness.[4][5] Accurate quantification of sarcosine is therefore crucial in this field of research.
Table of Sarcosine Concentrations in Prostate Cancer Patients and Controls
| Sample Type | Healthy Controls | Benign Prostatic Hyperplasia (BPH) | Newly Diagnosed Prostate Cancer (NDPCa) | Metastatic Prostate Cancer |
| Serum Sarcosine | 3.0 ± 2.0 ng/mL[1] | 9.0 ± 1.0 ng/mL[1] | 21.02 ± 2.0 ng/mL[1] | Markedly elevated[4] |
| Urine Sarcosine | 6.0 ± 2.0 ng/mL[1] | 8.0 ± 1.0 ng/mL[1] | 15.0 ± 2.0 ng/mL[1] | Significantly higher than localized PCa[5] |
| Tissue Sarcosine | Undetectable | - | Significantly elevated compared to benign adjacent tissue[4] | Greater elevation than organ-confined disease[4] |
Experimental Protocols for Sarcosine Quantification
This protocol outlines a method for the quantification of sarcosine in human urine using this compound as an internal standard.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of this compound internal standard solution (1 µg/mL in water).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a phenyl-hexyl column with a gradient elution program using 0.1% formic acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[6]
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).
-
MRM Transitions:
-
Sarcosine: Precursor ion (m/z) 90.1 → Product ion (m/z) 44.1
-
This compound: Precursor ion (m/z) 93.1 → Product ion (m/z) 46.1
-
-
-
This protocol describes a method for the simultaneous determination of sarcosine and related metabolites in urine using GC-MS with this compound as an internal standard.
-
Sample Preparation and Derivatization:
-
To 100 µL of urine, add a known amount of this compound internal standard.
-
Lyophilize the sample to dryness.
-
Perform a two-step derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 30°C for 90 minutes.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[7]
-
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: Use a suitable capillary column, such as a DB-5ms.
-
Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 290°C at a rate of 10°C/minute.
-
Hold at 290°C for 5 minutes.
-
-
-
Mass Spectrometry:
-
Operate in electron ionization (EI) mode.
-
Monitor characteristic ions for sarcosine and this compound derivatives in selected ion monitoring (SIM) or MRM mode for enhanced sensitivity and specificity. The unique transition ion for the TMS derivative of sarcosine is m/z 116 → 73.[7]
-
-
Sarcosine in Biological Signaling Pathways
Sarcosine is not merely a metabolic intermediate; it also plays a significant role in key signaling pathways implicated in disease, making this compound a valuable tool for studying these processes.
Sarcosine Metabolism and its Dysregulation in Prostate Cancer
In prostate cancer, the metabolism of sarcosine is dysregulated, leading to its accumulation.[5] This is primarily due to the increased expression of glycine N-methyltransferase (GNMT), the enzyme that synthesizes sarcosine from glycine, and the decreased expression of sarcosine dehydrogenase (SARDH), the enzyme responsible for its degradation.[5] The expression of these enzymes is, in turn, regulated by the androgen receptor (AR) and the ETS-related gene (ERG), which is often fused with the TMPRSS2 promoter in prostate cancer.[8]
Sarcosine and NMDA Receptor Signaling in Schizophrenia
The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia.[9] Sarcosine has been investigated as a potential therapeutic agent due to its ability to enhance NMDA receptor function.[8] It acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1), which increases the synaptic concentration of glycine, a co-agonist of the NMDA receptor.[8] Additionally, some studies suggest that sarcosine itself can act as a co-agonist at the glycine binding site of the NMDA receptor.[9]
Conclusion
This compound is an essential tool for researchers and drug development professionals working in fields where the precise quantification of sarcosine is critical. Its use as an internal standard in mass spectrometry provides the accuracy and reliability needed to validate sarcosine as a biomarker and to study its role in disease. A thorough understanding of the analytical methodologies and the biological pathways involving sarcosine is paramount for advancing research in areas such as prostate cancer and schizophrenia.
References
- 1. brieflands.com [brieflands.com]
- 2. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis | Semantic Scholar [semanticscholar.org]
- 8. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
The Biological Role of Sarcosine-13C3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465) (N-methylglycine), an intermediate in one-carbon metabolism, has garnered significant attention in the scientific community, particularly for its controversial role in the progression of prostate cancer. Initially identified as a potential biomarker for aggressive prostate cancer, subsequent research has painted a more complex picture of its metabolic functions. Stable isotope-labeled versions of sarcosine, such as Sarcosine-13C3, are invaluable tools for elucidating the precise metabolic fate and flux of this intriguing molecule. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its application as a tracer in metabolic studies, particularly within the context of cancer research.
This compound is a non-radioactive, stable isotope-labeled form of sarcosine where the three carbon atoms of the sarcosine backbone are replaced with the heavier carbon-13 isotope. This labeling allows for the precise tracking of sarcosine's journey through metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary application is in metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a biological system.
Core Applications of this compound
The principal biological role of this compound in a research context is to serve as a metabolic tracer. This allows researchers to:
-
Trace Metabolic Pathways: By introducing this compound into a biological system (e.g., cell culture or in vivo models), researchers can track the incorporation of the 13C label into downstream metabolites. This provides direct evidence of the metabolic pathways in which sarcosine participates.
-
Quantify Metabolic Flux: Metabolic flux analysis (MFA) with this compound enables the quantification of the rate of conversion of sarcosine to other metabolites. This is crucial for understanding how metabolic pathways are altered in disease states like cancer.
-
Internal Standard for Quantification: While other isotopes like Deuterium (D3) or Nitrogen-15 (15N) labeled sarcosine are more commonly used as internal standards for accurate quantification of endogenous sarcosine levels, this compound can also serve this purpose in mass spectrometry-based assays.
Sarcosine Metabolism: A Pathway of Interest
The metabolism of sarcosine is intricately linked to one-carbon metabolism and the methionine cycle. The key enzymes involved are:
-
Glycine (B1666218) N-methyltransferase (GNMT): Catalyzes the synthesis of sarcosine from glycine and S-adenosylmethionine (SAM).
-
Sarcosine Dehydrogenase (SARDH): Catalyzes the demethylation of sarcosine back to glycine, a reaction that occurs in the mitochondria.
-
Dimethylglycine Dehydrogenase (DMGDH): Can also produce sarcosine from the demethylation of dimethylglycine.
The balance of these enzymatic activities dictates the intracellular concentration of sarcosine, which has been suggested to be dysregulated in prostate cancer.[1][2]
Experimental Protocols
While specific published studies detailing a full metabolic flux analysis using this compound as the primary tracer are limited, a representative protocol can be constructed based on established 13C-MFA methodologies.
Protocol: 13C Metabolic Flux Analysis using this compound in Prostate Cancer Cell Culture
1. Cell Culture and Isotope Labeling:
-
Cell Lines: Prostate cancer cell lines (e.g., LNCaP, PC-3) and a non-malignant prostate epithelial cell line (e.g., RWPE-1) are cultured in appropriate media.
-
Labeling Media Preparation: Prepare experimental media by supplementing standard cell culture medium with a defined concentration of this compound (e.g., 100 µM). The corresponding unlabeled ("light") sarcosine should be omitted from this medium.
-
Isotopic Steady State: Cells are seeded and allowed to reach a desired confluency (e.g., 70-80%). The standard medium is then replaced with the this compound containing medium. The cells are incubated for a time course (e.g., 0, 2, 8, 24 hours) to approach isotopic steady state, where the labeling of intracellular metabolites becomes constant.
2. Metabolite Extraction:
-
Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites and store at -80°C until analysis.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used for analysis.
-
Chromatography: Separation of metabolites is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: The mass spectrometer is operated in a negative or positive ion mode, depending on the metabolites of interest. Data is acquired in full scan mode to detect all isotopologues of downstream metabolites.
-
Data Analysis: The raw data is processed to identify and quantify the mass isotopologue distributions (MIDs) of key metabolites in the sarcosine pathway (e.g., glycine, serine, dimethylglycine). The MIDs represent the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
4. Metabolic Flux Calculation:
-
Software: Specialized software (e.g., INCA, Metran) is used to calculate metabolic fluxes.
-
Modeling: A metabolic model of the relevant pathways is constructed. The experimentally determined MIDs are then used to constrain the model and estimate the flux values that best fit the data.
Data Presentation
The quantitative data from a this compound tracer study would typically be presented as the fractional labeling of downstream metabolites over time, and the calculated metabolic fluxes.
Table 1: Representative Mass Isotopologue Distribution (MID) of Glycine in PC-3 Cells after 24h Incubation with 100 µM this compound
| Isotopologue | Fractional Abundance (%) |
| M+0 (Unlabeled Glycine) | 65.2 ± 3.1 |
| M+1 | 10.5 ± 1.2 |
| M+2 (from this compound) | 24.3 ± 2.5 |
Note: This is representative data for illustrative purposes.
Table 2: Calculated Metabolic Fluxes in the Sarcosine Pathway (Relative to Glycine Influx)
| Metabolic Reaction | Relative Flux (PC-3) | Relative Flux (RWPE-1) |
| Glycine -> Sarcosine (GNMT) | 1.2 ± 0.1 | 0.8 ± 0.1 |
| Sarcosine -> Glycine (SARDH) | 0.5 ± 0.05 | 0.9 ± 0.1 |
| Dimethylglycine -> Sarcosine (DMGDH) | 0.3 ± 0.04 | 0.2 ± 0.03 |
Note: This is representative data for illustrative purposes and highlights potential differences between cancerous and non-cancerous cells.
Mandatory Visualizations
Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound research.
Caption: Sarcosine Metabolism Pathway
Caption: 13C-MFA Experimental Workflow
Conclusion
This compound is a critical research tool for dissecting the complexities of sarcosine metabolism. Its application in metabolic flux analysis provides a quantitative framework for understanding the dynamics of this pathway, which is of particular interest in the context of prostate cancer and other diseases with altered one-carbon metabolism. While the direct use of this compound in published MFA studies appears to be an emerging area, the established methodologies for 13C-labeled amino acid tracers provide a clear roadmap for its application. The continued use of this compound will undoubtedly contribute to a more precise understanding of sarcosine's biological role and its potential as a therapeutic target or biomarker.
References
Sarcosine-13C3 in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465) (N-methylglycine), an intermediate and byproduct in glycine (B1666218) synthesis and degradation, has garnered significant attention in metabolic research, particularly for its role as a potential oncometabolite in prostate cancer.[1][2][3] Stable isotope-labeled sarcosine, specifically Sarcosine-13C3, serves as a powerful tracer to elucidate the dynamics of one-carbon metabolism and its deregulation in pathological states. This technical guide provides a comprehensive overview of the application of this compound in metabolic research, with a focus on its role in prostate cancer. It details experimental protocols, presents quantitative data, and visualizes key metabolic and signaling pathways.
Core Concepts: Sarcosine Metabolism and its Link to One-Carbon Metabolism
Sarcosine metabolism is intricately linked to one-carbon metabolism, a network of pathways that transfer one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions. The central enzymes governing sarcosine levels are Glycine N-methyltransferase (GNMT), which synthesizes sarcosine from glycine, and Sarcosine Dehydrogenase (SARDH), which degrades sarcosine back to glycine.[4]
Key Metabolic Conversions:
-
Synthesis: Glycine + S-Adenosylmethionine (SAM) → Sarcosine + S-Adenosylhomocysteine (SAH) (catalyzed by GNMT in the cytosol)
-
Degradation: Sarcosine + Tetrahydrofolate (THF) → Glycine + 5,10-Methylenetetrahydrofolate (5,10-CH2-THF) (catalyzed by SARDH in the mitochondria)
The degradation of sarcosine in the mitochondria contributes to the one-carbon pool by generating 5,10-CH2-THF, a crucial carrier of one-carbon units.
Sarcosine Metabolism in Prostate Cancer
In prostate cancer, the expression and activity of enzymes in the sarcosine metabolic pathway are often dysregulated. Studies have shown that the expression of the sarcosine-synthesizing enzyme, GNMT, is elevated in prostate cancer tissues, while the expression of the sarcosine-degrading enzyme, SARDH, is reduced.[5] This imbalance leads to an accumulation of sarcosine, which has been associated with increased cancer cell invasion and aggression.[3][5]
Furthermore, the expression of GNMT is regulated by the androgen receptor (AR), a key driver of prostate cancer growth.[6][7] Androgen signaling can stimulate GNMT expression, thereby linking the hormonal control of prostate cancer to metabolic alterations.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in metabolic research.
Cell Culture Labeling with this compound
This protocol outlines the steps for tracing the metabolic fate of this compound in cultured prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound (stable isotope-labeled sarcosine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed prostate cancer cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Tracer Introduction: Once cells have reached the desired confluency, replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 100 µM). The exact concentration should be optimized for the specific cell line and experimental goals.
-
Incubation: Incubate the cells with the this compound containing medium for a specific time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer into downstream metabolites.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of an ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for analysis.
-
In Vivo Administration and Tissue Extraction of this compound
This protocol describes the administration of this compound to a mouse model and subsequent tissue extraction for metabolic analysis.
Materials:
-
Mouse model of prostate cancer (e.g., xenograft model)
-
This compound dissolved in a sterile, biocompatible vehicle (e.g., saline)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., methanol:water)
Procedure:
-
Tracer Administration: Administer this compound to the mice via intravenous (IV) injection or intraperitoneal (IP) injection. The dosage should be determined based on the animal's weight and the desired level of enrichment.
-
Time Course: Euthanize the animals at different time points after tracer administration (e.g., 30, 60, 120 minutes) to capture the dynamics of tracer distribution and metabolism.
-
Tissue Collection: Immediately following euthanasia, surgically resect the tumor tissue and, for comparison, a sample of adjacent non-cancerous tissue.
-
Flash Freezing: Immediately flash-freeze the collected tissues in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in a pre-chilled extraction solvent. The volume of the solvent should be proportional to the tissue weight.
-
Follow the same protein precipitation and supernatant collection steps as described in the cell culture protocol.
-
LC-MS/MS Analysis of this compound Labeled Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying the incorporation of stable isotopes into metabolites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
Procedure:
-
Chromatographic Separation: Separate the metabolites in the extracted samples using a suitable HPLC column (e.g., a HILIC or reversed-phase column). The choice of column and mobile phases will depend on the specific metabolites of interest.
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted analysis of expected labeled metabolites or in full scan mode for untargeted analysis.
-
For each metabolite of interest, determine the mass transitions for both the unlabeled (M+0) and the 13C-labeled isotopologues (e.g., M+1, M+2, M+3 for this compound).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of a given metabolite.
-
Calculate the fractional enrichment of the 13C label in each metabolite at different time points.
-
Use metabolic flux analysis software to model the flow of the 13C label through the metabolic network and quantify reaction rates.
-
NMR Spectroscopy Analysis of this compound Labeled Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for analyzing stable isotope labeling patterns, providing detailed information about the positional enrichment of isotopes within a molecule.
Instrumentation:
-
High-field NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Lyophilize the metabolite extracts to remove the solvent.
-
Reconstitute the dried extracts in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) 1H and 13C NMR spectra, as well as two-dimensional (2D) spectra such as 1H-13C HSQC, to identify and quantify the labeled metabolites.
-
-
Data Analysis:
-
Integrate the signals corresponding to the unlabeled and 13C-labeled positions of the metabolites.
-
Determine the positional isotopomer distribution to gain insights into the specific metabolic pathways that are active.
-
Quantitative Data
The following tables summarize quantitative data from studies investigating the metabolic effects of sarcosine in prostate cancer cells. While not direct flux data from this compound tracing, these findings demonstrate the metabolic reprogramming induced by elevated sarcosine levels, which can be further dissected using stable isotope tracers.
Table 1: Relative Changes in Metabolite Concentrations in PC3 Prostate Cancer Cells Following Sarcosine Treatment. [2]
| Metabolite | Fold Change vs. Control |
| Glucose | Increased |
| Choline | Decreased |
| O-phosphocholine | Decreased |
| Alanine | Decreased |
| Valine | Decreased |
Table 2: Relative Changes in Metabolite Concentrations in LNCaP Prostate Cancer Cells Following Sarcosine Treatment. [2]
| Metabolite | Fold Change vs. Control |
| Glucose | Increased |
| Creatine | Increased |
| Creatine Phosphate | Increased |
| Alanine | Decreased |
| Valine | Decreased |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound metabolic research.
References
- 1. Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 3. Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of sarcosine metabolism in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of the androgen regulation of glycine N-methyltransferase in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of the androgen regulation of glycine N-methyltransferase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sarcosine-¹³C₃ Labeling in Metabolic Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sarcosine-¹³C₃ labeling, a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Sarcosine (B1681465), or N-methylglycine, is a key intermediate in one-carbon metabolism, linking the methionine and folate cycles. The use of stable isotope-labeled sarcosine, specifically with three ¹³C atoms (Sarcosine-¹³C₃), allows for precise tracing of its metabolic fate and its contribution to various cellular processes. This is of particular interest in cancer research, notably in prostate cancer where sarcosine metabolism is often dysregulated, and in the development of drugs targeting glycine (B1666218) transporters.
Core Principles of Sarcosine-¹³C₃ Labeling
Stable isotope tracing with Sarcosine-¹³C₃ is a robust method to investigate the dynamics of sarcosine metabolism. By introducing Sarcosine-¹³C₃ into a biological system, such as cell culture or in vivo models, researchers can track the incorporation of the ¹³C label into downstream metabolites. This approach provides valuable insights into the activity of enzymes involved in sarcosine synthesis and degradation, and the interconnectivity of related metabolic pathways. The heavy isotope label does not significantly alter the biochemical properties of the molecule, allowing it to be processed by enzymes and transporters in the same manner as its unlabeled counterpart.
The primary applications of Sarcosine-¹³C₃ labeling include:
-
Metabolic Flux Analysis: Quantifying the rate of conversion of sarcosine to other metabolites, providing a dynamic view of pathway activity.
-
Pathway Elucidation: Identifying the metabolic routes through which sarcosine is synthesized and catabolized.
-
Target Engagement and Pharmacodynamics: Assessing the efficacy of drugs that target enzymes or transporters involved in sarcosine metabolism.
-
Internal Standard for Quantification: Serving as an internal standard for accurate quantification of endogenous sarcosine levels by mass spectrometry.
Sarcosine Metabolism: A Signaling Pathway Overview
Sarcosine metabolism is intricately linked to choline, glycine, and one-carbon metabolism. The key enzymes governing its synthesis and degradation are located in different subcellular compartments, primarily the cytosol and mitochondria.
Experimental Workflow for Sarcosine-¹³C₃ Tracing
A typical Sarcosine-¹³C₃ metabolic tracing experiment involves several key stages, from cell culture to data analysis. The following workflow provides a general framework that can be adapted to specific research questions.
Detailed Experimental Protocols
Protocol 1: Sarcosine-¹³C₃ Labeling of Adherent Cancer Cells
This protocol outlines the steps for labeling adherent cancer cells (e.g., prostate cancer cell lines) with Sarcosine-¹³C₃ to trace its metabolic fate.
Materials:
-
Adherent cancer cells (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
Sarcosine-¹³C₃ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and high-speed centrifugation
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Culture overnight under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare fresh culture medium supplemented with a final concentration of 100 µM Sarcosine-¹³C₃. The exact concentration may need to be optimized based on the cell line and experimental goals.
-
Labeling:
-
Aspirate the standard culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 2 mL of the pre-warmed Sarcosine-¹³C₃ labeling medium to each well.
-
Incubate for a defined period (e.g., 4, 8, or 24 hours) to allow for the incorporation of the label into downstream metabolites.
-
-
Metabolite Quenching and Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells from the plate in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: GC-MS/MS Analysis of Sarcosine and Related Metabolites
This protocol is adapted for the quantification of sarcosine and its related metabolites using gas chromatography-tandem mass spectrometry (GC-MS/MS) following derivatization.
Materials:
-
Dried metabolite extracts
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
GC-MS/MS system with an appropriate column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Reconstitute the dried metabolite extracts in 30 µL of pyridine.
-
Add 30 µL of BSTFA + 1% TMCS.
-
Cap the vials tightly and heat at 70°C for 60 minutes to facilitate the derivatization of the metabolites to their trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS/MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS/MS system.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS/MS Conditions (example):
-
Ion source temperature: 230°C
-
Acquisition mode: Multiple Reaction Monitoring (MRM)
-
Set up MRM transitions for the TMS-derivatives of Sarcosine-¹³C₃ and its expected labeled metabolites (e.g., ¹³C-glycine). The exact m/z transitions will depend on the number of ¹³C atoms incorporated.
-
-
Data Presentation: Quantitative Analysis
The primary output of a Sarcosine-¹³C₃ tracing experiment is the isotopologue distribution of sarcosine and its downstream metabolites. This data reveals the fractional contribution of sarcosine to the synthesis of other compounds. The results are typically presented in tables showing the percentage of different mass isotopologues (M+0, M+1, M+2, etc.).
Table 1: Fractional Enrichment of Sarcosine and Glycine in Prostate Cancer Cells after 24h Labeling with Sarcosine-¹³C₃
| Metabolite | Isotopologue | Control Cells (%) | Drug-Treated Cells (%) |
| Sarcosine | M+0 (unlabeled) | 5.2 ± 0.8 | 6.1 ± 1.1 |
| M+3 (from ¹³C₃-Sarcosine) | 94.8 ± 1.5 | 93.9 ± 1.8 | |
| Glycine | M+0 (unlabeled) | 85.3 ± 2.1 | 92.5 ± 1.9 |
| M+1 (from ¹³C-Sarcosine) | 10.2 ± 1.5 | 5.3 ± 0.9 | |
| M+2 (from ¹³C-Sarcosine) | 4.5 ± 0.9 | 2.2 ± 0.5 |
Data are presented as mean ± standard deviation from three biological replicates and are representative. "Drug-Treated Cells" refers to cells treated with an inhibitor of sarcosine metabolism.
Conclusion
Sarcosine-¹³C₃ labeling is an invaluable tool for researchers in metabolism and drug development. It provides a detailed and dynamic picture of sarcosine's role in cellular biochemistry. The protocols and data presented in this guide offer a starting point for designing and interpreting experiments aimed at understanding the complexities of sarcosine metabolism in health and disease. As analytical technologies continue to advance, the application of stable isotope tracers like Sarcosine-¹³C₃ will undoubtedly lead to further significant discoveries.
The Use of Sarcosine-13C3 in Preliminary Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary applications of Sarcosine-13C3, a stable isotope-labeled version of the endogenous amino acid sarcosine (B1681465). This document details its primary uses as a metabolic tracer and an internal standard in quantitative analyses, providing experimental protocols and data presentation formats relevant to researchers in oncology, neuroscience, and drug development.
Introduction to this compound
Sarcosine (N-methylglycine) has garnered significant scientific interest due to its potential role as a biomarker in prostate cancer and its involvement in neurotransmission.[1][2] this compound is a non-radioactive, stable isotope-labeled form of sarcosine where three carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool for researchers to trace the metabolic fate of sarcosine and to accurately quantify its concentration in biological samples without the need for radioactive handling.[3]
The primary applications of this compound in preliminary studies fall into two main categories:
-
Metabolic Tracer: To investigate the metabolic pathways involving sarcosine and determine its conversion into other metabolites.[3]
-
Internal Standard: For precise and accurate quantification of endogenous sarcosine in complex biological matrices using mass spectrometry-based methods.[3]
Sarcosine Metabolism and its Significance
Sarcosine is a key intermediate in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides, amino acids, and for methylation processes.[4] It is synthesized from glycine (B1666218) by the enzyme Glycine N-Methyltransferase (GNMT) and can be demethylated back to glycine by Sarcosine Dehydrogenase (SARDH).[5] Dysregulation of sarcosine metabolism has been implicated in the progression of certain cancers, particularly prostate cancer, where elevated levels of sarcosine have been associated with increased tumor aggressiveness.[5][6]
Sarcosine's role in one-carbon metabolism.
Experimental Protocols
This compound as a Metabolic Tracer in Cell Culture
This protocol is adapted from a study investigating the metabolic fate of 15N-labeled sarcosine in lung adenocarcinoma cells and is applicable for this compound tracing experiments.[7]
Objective: To trace the incorporation of this compound into downstream metabolites in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727), Chloroform, and Water (for metabolite extraction)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cells to approximately 80% confluency in standard culture medium.
-
Labeling: Replace the standard medium with a medium containing a defined concentration of this compound (e.g., 100 µM).
-
Incubation: Incubate the cells for various time points (e.g., 0, 6, 24, 48 hours) to monitor the dynamic incorporation of the tracer.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled (-20°C) extraction solvent mixture of methanol, chloroform, and water (8:1:1 v/v/v) to the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites using an LC-MS system to detect and quantify this compound and its potential labeled downstream metabolites.
Experimental workflow for a this compound tracer study.
This compound as an Internal Standard for Quantitative Analysis
This protocol outlines the use of this compound as an internal standard for the accurate quantification of sarcosine in biological samples by LC-MS/MS.[8]
Objective: To accurately measure the concentration of endogenous sarcosine in urine or serum samples.
Materials:
-
Urine or serum samples
-
This compound (as internal standard)
-
Methanol (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Urine):
-
Thaw frozen urine samples and vortex.
-
Centrifuge to pellet any precipitates.
-
In a clean tube, mix a known volume of urine supernatant with a known amount of this compound internal standard solution.
-
-
Sample Preparation (Serum):
-
Thaw frozen serum samples.
-
Add a known amount of this compound internal standard solution.
-
Add ice-cold methanol to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Monitor the specific mass transitions for both endogenous sarcosine and the this compound internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of endogenous sarcosine to the peak area of the this compound internal standard.
-
Determine the concentration of endogenous sarcosine by comparing this ratio to a standard curve.
-
Data Presentation
Quantitative data from this compound studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Metabolic Tracer Study Data
In a tracer study, the key data to present is the isotopic enrichment in sarcosine and potential downstream metabolites over time.
Table 1: Isotopic Enrichment of Sarcosine and Glycine in PC-3 Cells after Incubation with this compound (100 µM)
| Time (hours) | This compound Enrichment (%) | Glycine-13C2 Enrichment (%) |
| 0 | 0 | 0 |
| 6 | 98.5 ± 0.8 | < 1.0 |
| 24 | 99.1 ± 0.5 | < 1.0 |
| 48 | 99.3 ± 0.4 | < 1.0 |
Data are presented as mean ± standard deviation (n=3). This table is a representative example based on findings that show limited conversion of sarcosine.[7]
Internal Standard Quantitative Data
When used as an internal standard, the performance of the analytical method should be reported.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Sarcosine Quantification using this compound as an Internal Standard
| Parameter | Urine | Serum |
| Linearity (R²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL |
| Intra-assay Precision (CV%) | < 8% | < 3% |
| Inter-assay Precision (CV%) | < 13% | < 3% |
| Accuracy (Recovery %) | 90-110% | 95-105% |
This table summarizes typical performance data for such assays.[8]
Conclusion
This compound is a versatile and powerful tool for researchers studying sarcosine metabolism and its role in health and disease. As a metabolic tracer, it allows for the elucidation of metabolic pathways, while as an internal standard, it ensures the accuracy and reliability of quantitative measurements. The protocols and data presentation formats provided in this guide offer a framework for conducting and reporting preliminary studies using this compound, facilitating further research into the significance of sarcosine in various biological processes and disease states.
References
- 1. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Relation of exposure to amino acids involved in sarcosine metabolic pathway on behavior of non-tumor and malignant prostatic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
Sarcosine-13C3 in Cell Culture: A Technical Guide to Metabolic Tracing and Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465) (N-methylglycine), a naturally occurring amino acid derivative, has garnered significant attention in cancer research, particularly in the context of prostate cancer progression. Elevated levels of sarcosine have been associated with metastatic prostate cancer, suggesting its potential as a biomarker and a therapeutic target.[1] Stable isotope-labeled sarcosine, specifically Sarcosine-13C3, serves as a powerful tool in cell culture-based research to trace its metabolic fate and elucidate its role in cellular processes. This technical guide provides an in-depth overview of the applications of this compound in cell culture, with a focus on metabolic tracing, experimental protocols, and its impact on key signaling pathways.
Core Applications of this compound in Cell Culture
This compound is primarily utilized as a tracer in metabolic flux analysis (MFA) studies to investigate the intricate network of biochemical reactions within cells. By introducing this compound into cell culture media, researchers can track the incorporation of the heavy carbon isotopes into downstream metabolites. This allows for the quantitative analysis of sarcosine uptake, its conversion to other metabolites, and its contribution to various metabolic pathways. Key applications include:
-
Mapping Sarcosine Metabolism: Tracing the flow of 13C from this compound into metabolites such as glycine, serine, and components of the one-carbon metabolism pathway.
-
Investigating One-Carbon Metabolism: Understanding how sarcosine contributes to the pool of one-carbon units essential for nucleotide synthesis, methylation reactions, and redox balance.[2]
-
Elucidating Disease Mechanisms: Studying the altered metabolism of sarcosine in cancer cells, particularly in prostate cancer, to identify metabolic vulnerabilities that could be exploited for therapeutic intervention.
-
Drug Development and Target Validation: Assessing the efficacy of drugs that target enzymes involved in sarcosine metabolism, such as Sarcosine Dehydrogenase (SARDH) and Glycine N-Methyltransferase (GNMT).
Experimental Workflow for this compound Metabolic Tracing
A typical experimental workflow for tracing the metabolic fate of this compound in cell culture involves several key steps, from cell culture preparation to data analysis.
Caption: A generalized workflow for a this compound metabolic tracing experiment.
Detailed Experimental Protocols
The following are synthesized protocols based on established methodologies for stable isotope tracing in cell culture.
Protocol 1: this compound Labeling of Prostate Cancer Cells
Objective: To trace the metabolic fate of this compound in LNCaP prostate cancer cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), 80% in water, pre-chilled to -80°C
-
Cell scrapers
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed LNCaP cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
Media Exchange: After 24 hours, aspirate the growth medium and wash the cells once with pre-warmed PBS.
-
Labeling: Add fresh RPMI-1640 medium containing a final concentration of 100 µM this compound. The exact concentration may need to be optimized based on the specific experimental goals.
-
Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of this compound. A time course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the time to reach isotopic steady state.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Immediately add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolic activity and extract metabolites.
-
Scrape the cells in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Protocol 2: Analysis of Sarcosine-Induced Changes in Protein Expression
Objective: To investigate the effect of sarcosine on the expression of HER2/neu in LNCaP cells.
Materials:
-
LNCaP cells and standard culture reagents
-
Sarcosine
-
Alanine (B10760859) (as a control)
-
Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for HER2/neu and a loading control like GAPDH)
Procedure:
-
Cell Treatment: Culture LNCaP cells as described above. Treat the cells with 50 µM sarcosine or 50 µM alanine for 24, 48, and 72 hours.[3][4]
-
RNA Extraction and RT-qPCR:
-
At the 24-hour time point, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use RT-qPCR to quantify the relative mRNA levels of HER2/neu, normalized to a housekeeping gene.
-
-
Protein Extraction and Western Blotting:
-
At the 48 and 72-hour time points, lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total HER2/neu and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the relative protein expression of HER2/neu.
-
Quantitative Data from Sarcosine Studies
The following tables summarize quantitative findings from studies investigating the effects of sarcosine on prostate cancer cells.
Table 1: Effect of Sarcosine on HER2/neu Expression in LNCaP Cells
| Treatment (24 hours) | Fold Change in HER2/neu mRNA (relative to control) | p-value |
| 50 µM Sarcosine | 1.58 | < 0.001 |
| 50 µM Alanine | No significant change | - |
Data synthesized from Dahl et al. (2011).[3]
Table 2: Illustrative Quantitative Data from a this compound Tracing Experiment
| Metabolite | 13C Enrichment (%) after 24h Labeling |
| Sarcosine (M+3) | > 95% |
| Glycine (M+2) | 25% |
| Serine (M+3) | 10% |
| Citrate (M+2) | 5% |
This is a hypothetical table to illustrate the type of data obtained from a this compound tracing experiment. Actual values will vary depending on the cell line and experimental conditions.
Signaling Pathways Modulated by Sarcosine
Sarcosine has been shown to influence key signaling pathways implicated in cancer progression, notably the HER2/neu and PI3K/Akt/mTOR pathways.
Sarcosine and HER2/neu Signaling
Studies have demonstrated that exogenous sarcosine can upregulate the expression of the HER2/neu (ERBB2) oncoprotein in androgen-dependent prostate cancer cells like LNCaP.[3][5] This upregulation occurs at the transcriptional level, leading to an increase in HER2/neu mRNA and subsequently, protein levels.[3] HER2/neu is a receptor tyrosine kinase that, upon activation, can trigger downstream signaling cascades that promote cell proliferation, survival, and invasion.
Caption: Sarcosine upregulates HER2/neu, activating downstream pro-survival pathways.
Sarcosine Metabolism and its Link to One-Carbon Metabolism
Sarcosine metabolism is intricately linked to one-carbon metabolism, a critical network of pathways that provides one-carbon units (e.g., methyl groups) for various biosynthetic processes. In the mitochondria, sarcosine dehydrogenase (SARDH) catalyzes the demethylation of sarcosine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This molecule is a central hub in one-carbon metabolism, contributing to nucleotide synthesis, amino acid homeostasis, and methylation reactions.
References
- 1. Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarcosine induces increase in HER2/neu expression in androgen-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sarcosine induces increase in HER2/neu expression in androgen-dependent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Networks: A Technical Guide to Sarcosine-13C3 Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate web of metabolic pathways governs cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. Understanding these complex networks is paramount for identifying novel therapeutic targets and developing effective treatment strategies. Stable isotope tracing with compounds like Sarcosine-13C3 has emerged as a powerful technique to map metabolic fluxes and elucidate the dynamic nature of cellular metabolism. This technical guide provides an in-depth overview of the application of this compound in discovering and quantifying metabolic pathways, offering detailed experimental methodologies and data interpretation strategies for researchers in the field.
Sarcosine (B1681465), or N-methylglycine, is a key intermediate in one-carbon metabolism, intricately linked to the methionine cycle and folate metabolism.[1][2] Its metabolism involves several key enzymes, including Glycine (B1666218) N-methyltransferase (GNMT), which synthesizes sarcosine from glycine, and Sarcosine Dehydrogenase (SARDH), which converts sarcosine back to glycine.[2][3][4] Altered sarcosine metabolism has been particularly implicated in the progression of prostate cancer, making it a metabolite of significant interest in oncological research.[3][5][6] By introducing Sarcosine labeled with the stable isotope Carbon-13 (this compound), researchers can trace the fate of its carbon atoms as they are incorporated into downstream metabolites, providing a quantitative snapshot of pathway activity.
Core Concepts of this compound Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotopes is a quantitative method to determine the rates (fluxes) of metabolic reactions within a biological system.[7][8] The fundamental principle involves introducing a 13C-labeled substrate, in this case, this compound, into a cell culture or in vivo model and allowing it to reach an isotopic steady state.[9] At this point, the rate of label incorporation into downstream metabolites is constant. By measuring the mass isotopologue distribution (MID) of these metabolites using mass spectrometry, the relative contributions of different pathways to their production can be determined.[1]
The journey of the 13C label from this compound can reveal crucial information about several interconnected pathways:
-
One-Carbon Metabolism: The demethylation of sarcosine by SARDH releases a one-carbon unit that can enter the folate and methionine cycles. Tracing the 13C label can quantify the flux through this critical pathway, which is essential for nucleotide synthesis, methylation reactions, and redox homeostasis.
-
Glycine and Serine Metabolism: The conversion of sarcosine to glycine provides a direct link to glycine and serine metabolism. The 13C label can be tracked as it is incorporated into serine and subsequently into other pathways originating from this versatile amino acid.
-
Choline Oxidation Pathway: Sarcosine is an intermediate in the catabolism of choline.[9] Using this compound can help to dissect the flux through this pathway, which is important for lipid metabolism and the generation of methyl donors.
Experimental Protocols
The following sections outline a representative workflow for a this compound metabolic flux analysis experiment.
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., prostate cancer cell lines like PC-3 or LNCaP) at a desired density in standard culture medium and allow them to adhere and reach exponential growth phase.
-
Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., RPMI-1640 without glycine) with a known concentration of this compound (commercially available from various suppliers). The concentration of the tracer should be optimized based on the specific cell line and experimental goals.
-
Isotopic Labeling: Once cells reach the desired confluency, replace the standard medium with the pre-warmed this compound labeling medium.
-
Time Course: To ensure the system reaches an isotopic steady state, it is crucial to perform a time-course experiment. Harvest cells and media at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) after introducing the tracer. The point at which the isotopic enrichment of key downstream metabolites plateaus indicates the attainment of steady state.[9]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the labeling medium and immediately washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent, such as 80% methanol, to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cell debris.
-
Sample Collection: Collect the supernatant containing the polar metabolites for subsequent analysis. The pellet can be used for protein quantification or other analyses.
Analytical Methods: GC-MS and LC-MS/MS
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical platforms for measuring mass isotopologue distributions.
GC-MS Analysis:
-
Derivatization: Amino acids and other polar metabolites are often not volatile enough for GC analysis. Therefore, a derivatization step is necessary. A common method is silylation using reagents like N,N-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This process replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analytes.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a DB-5ms). The oven temperature is programmed to ramp up, separating the metabolites based on their boiling points and interactions with the column.
-
MS Detection: As metabolites elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the mass-to-charge ratio (m/z) of the resulting fragments is measured. By analyzing the distribution of these fragments, the incorporation of 13C can be quantified.
LC-MS/MS Analysis:
-
Chromatographic Separation: LC-MS/MS is particularly useful for analyzing a wide range of metabolites without the need for derivatization. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.
-
Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, typically using electrospray ionization (ESI). A tandem mass spectrometer (e.g., a QTRAP) allows for the selection of a specific precursor ion (the metabolite of interest) and its fragmentation to produce characteristic product ions. This technique, known as multiple reaction monitoring (MRM), provides high sensitivity and specificity for quantifying the different isotopologues of a metabolite.
Data Presentation and Interpretation
The raw mass spectrometry data is processed to correct for the natural abundance of 13C and to determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.[1]
Quantitative Data Summary
The following tables provide illustrative examples of how quantitative data from a this compound tracing experiment could be presented.
Table 1: Mass Isotopologue Distribution of Key Metabolites after this compound Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Glycine | 45.2 | 5.8 | 48.5 | 0.5 |
| Serine | 60.1 | 8.2 | 30.7 | 1.0 |
| Choline | 95.3 | 4.1 | 0.5 | 0.1 |
| Methionine | 88.9 | 9.5 | 1.4 | 0.2 |
This is representative data and will vary based on cell type and experimental conditions.
Table 2: Calculated Metabolic Fluxes (Illustrative)
| Reaction | Flux (nmol/10^6 cells/hr) |
| Sarcosine -> Glycine (SARDH) | 15.2 |
| Glycine -> Serine (SHMT) | 8.9 |
| DMGDH | 5.4 |
| GNMT | 2.1 |
This is representative data derived from computational modeling of MID data.
Visualization of Metabolic Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize the key metabolic pathways and the experimental workflow.
Sarcosine Metabolism Pathway
Caption: Key enzymatic reactions in sarcosine metabolism.
Experimental Workflow for this compound Tracing
Caption: Overview of the this compound tracing workflow.
Logical Relationship for Data Interpretation
Caption: Logical flow for metabolic flux analysis.
Conclusion
This compound isotope tracing is a robust methodology for the quantitative analysis of one-carbon metabolism and related pathways. By providing a detailed view of metabolic fluxes, this technique can uncover novel insights into the metabolic reprogramming that occurs in disease states, particularly in cancer. The detailed protocols and data interpretation frameworks presented in this guide offer a comprehensive resource for researchers aiming to employ this compound to dissect the complexities of cellular metabolism and identify promising targets for therapeutic intervention. The continued application and refinement of these methods will undoubtedly accelerate our understanding of metabolic regulation and its role in human health and disease.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Methodological & Application
Application Note: High-Throughput Quantification of Sarcosine in Human Plasma and Urine using Sarcosine-¹³C₃ as an Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of sarcosine (B1681465) in human plasma and urine. Sarcosine, a potential biomarker for prostate cancer and other metabolic diseases, requires a highly sensitive and specific analytical method for clinical research and drug development.[1][2] This protocol utilizes a stable isotope-labeled internal standard, Sarcosine-¹³C₃, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The method involves a straightforward protein precipitation step followed by a rapid LC-MS/MS analysis, making it suitable for high-throughput applications.
Introduction
Sarcosine (N-methylglycine) is an N-methylated derivative of the amino acid glycine. Elevated levels of sarcosine have been linked to the progression of prostate cancer, making it a significant biomarker of interest in clinical research. Accurate and precise quantification of endogenous sarcosine in complex biological matrices like plasma and urine is crucial for its validation as a clinical biomarker.
Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and ability to correct for analytical variability. The use of a stable isotope-labeled internal standard, such as Sarcosine-¹³C₃, which is chemically identical to the analyte but mass-shifted, is critical for achieving reliable and reproducible results.[3] This internal standard co-elutes with the endogenous sarcosine and experiences similar ionization effects, allowing for accurate normalization of the analyte signal.
A significant challenge in sarcosine analysis is its separation from isomeric compounds, particularly α-alanine and β-alanine, which can interfere with accurate measurement.[1] The presented method is optimized to ensure the specific and accurate quantification of sarcosine.
Experimental
Materials and Reagents
-
Sarcosine and Sarcosine-¹³C₃ (isotopic purity ≥99%)
-
LC-MS grade acetonitrile, water, and methanol (B129727)
-
Formic acid (LC-MS grade)
-
Human plasma and urine (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal separation from isomers.
Signaling Pathway of Sarcosine Metabolism
Caption: Sarcosine metabolic pathway.
Experimental Workflow
Caption: LC-MS/MS workflow for sarcosine.
Protocols
Preparation of Stock and Working Solutions
-
Sarcosine Stock Solution (1 mg/mL): Accurately weigh and dissolve sarcosine in LC-MS grade water to a final concentration of 1 mg/mL.
-
Sarcosine-¹³C₃ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Sarcosine-¹³C₃ in LC-MS grade water to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of sarcosine for calibration standards and quality controls by serial dilution of the stock solution with LC-MS grade water. Prepare a working solution of the internal standard (e.g., 1 µg/mL) by diluting the IS stock solution with LC-MS grade water.
Sample Preparation
-
To 100 µL of plasma or urine sample, add 10 µL of the Sarcosine-¹³C₃ internal standard working solution (e.g., 1 µg/mL).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | HILIC (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table Below |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 1.0 | 95 |
| 1.0 - 5.0 | Linear gradient to 50 |
| 5.0 - 5.1 | Linear gradient to 95 |
| 5.1 - 8.0 | 95 (Re-equilibration) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table Below |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sarcosine | 90.0 | 44.0 |
| Sarcosine-¹³C₃ (IS) | 93.0 | 48.0 |
Note: The precursor ion for Sarcosine-¹³C₃ is inferred based on its molecular weight, and the product ion is inferred from the common fragmentation pattern of sarcosine (loss of the carboxyl group).
Method Validation Data
The following tables summarize typical performance characteristics for the LC-MS/MS quantification of sarcosine using a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Linear Range | 5 - 5000 ng/mL |
| Correlation Coefficient (R²) | > 0.99[3] |
| Limit of Detection (LOD) | 0.05 - 4 nmol/L[4] |
| Limit of Quantification (LOQ) | 5 ng/mL[1] |
Table 2: Precision and Accuracy
| Sample Type | Parameter | Typical Value |
| Serum/Plasma | Intra-assay CV (%) | < 3[1] |
| Inter-assay CV (%) | < 3[1] | |
| Accuracy (%) | 96.1 - 107.4[1] | |
| Urine | Intra-assay CV (%) | < 7.7[1] |
| Inter-assay CV (%) | < 12.3[1] | |
| Accuracy (%) | 88 - 110[3] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of sarcosine in human plasma and urine using Sarcosine-¹³C₃ as an internal standard. The method is sensitive, specific, and demonstrates excellent accuracy and precision. The simple sample preparation and rapid LC-MS/MS analysis time make it highly suitable for high-throughput quantitative bioanalysis in clinical research and drug development settings.
References
- 1. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
Quantitative Analysis of Sarcosine in Biological Matrices Using Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Sarcosine-¹³C₃
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of sarcosine (B1681465) in biological matrices, such as urine and serum, using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Sarcosine, or N-methylglycine, has been identified as a potential biomarker for several diseases, including prostate cancer.[1][2][3][4] Accurate and precise quantification is crucial for its clinical validation.[3] This method utilizes Sarcosine-¹³C₃ as a stable isotope-labeled internal standard to ensure high accuracy and reproducibility by correcting for matrix effects and variations in sample preparation.[3][5] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the method.
Introduction
Sarcosine is an N-methyl derivative of the amino acid glycine (B1666218) and serves as an intermediate in glycine synthesis and degradation.[6][7] It is formed through the metabolism of choline (B1196258) and methionine.[6] Elevated levels of sarcosine have been linked to the progression of prostate cancer, making it a metabolite of significant interest in clinical research.[1][8]
The accurate quantification of sarcosine in complex biological samples presents analytical challenges, primarily due to the presence of isomeric compounds like α-alanine and β-alanine, which can interfere with the analysis.[1][9][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique due to its high sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard, such as Sarcosine-¹³C₃, is essential for robust and reliable quantification, as it mimics the analyte's behavior during sample extraction and ionization.[3][5]
This document provides a comprehensive protocol for the quantitative determination of sarcosine in biological fluids, intended for researchers, scientists, and professionals in drug development.
Sarcosine Metabolism
Sarcosine is primarily metabolized through two key enzymatic reactions. Glycine N-methyltransferase (GNMT) catalyzes the formation of sarcosine from glycine by transferring a methyl group from S-adenosylmethionine (SAM).[8][11] Conversely, sarcosine dehydrogenase (SARDH) and pipecolic acid oxidase (PIPOX) are responsible for the oxidative demethylation of sarcosine back to glycine.[8] An imbalance in the expression of these enzymes can lead to altered sarcosine levels, which has been observed in prostate cancer tissues.[8]
References
- 1. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of sarcosine with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sarcosine - Wikipedia [en.wikipedia.org]
- 7. Human Metabolome Database: Showing metabocard for Sarcosine (HMDB0000271) [hmdb.ca]
- 8. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sarcosinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sarcosine-13C3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sarcosine-13C3 as an internal standard in mass spectrometry-based quantitative analysis, with a particular focus on its application in clinical and research settings. Detailed protocols for sample preparation and analysis are provided to ensure accurate and reproducible results.
Sarcosine (B1681465) (N-methylglycine) has emerged as a significant biomarker, particularly in the context of prostate cancer progression.[1][2][3] Accurate quantification of sarcosine in biological matrices such as urine and plasma is crucial for its validation and clinical utility.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for this analysis due to its high sensitivity and specificity.[4][5] However, a key analytical challenge is the separation of sarcosine from its isomers, α-alanine and β-alanine, which can interfere with accurate measurements.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, is essential for robust LC-MS/MS methods as it compensates for variability in sample preparation and matrix effects.[4][5][8][9]
Core Applications
-
Internal Standard for Quantitative Analysis: this compound is a reliable internal standard for the quantification of endogenous sarcosine by NMR, GC-MS, or LC-MS.[8] Its use helps to correct for variations during sample processing and analysis, leading to more accurate and precise measurements.
-
Prostate Cancer Biomarker Research: Elevated levels of sarcosine have been associated with prostate cancer progression and metastasis.[2][10] Quantitative methods using this compound as an internal standard are critical for studies investigating its role as a biomarker for diagnosis, prognosis, and monitoring therapeutic interventions.[1][11]
-
Metabolic Flux Analysis (MFA): As a 13C-labeled compound, this compound can be used as a tracer in metabolic flux analysis studies to investigate sarcosine metabolism and related pathways.[12][13][14][15] This can provide insights into cellular metabolism in various physiological and pathological states.
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for sarcosine quantification.
Table 1: Performance of GC-MS Methods for Sarcosine Quantification
| Parameter | Urine Analysis[1] | Urine Analysis[10] |
| Linearity Range | N/A | 0.01-50 µg/mL |
| Limit of Detection (LOD) | 0.10 ng/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.16 ng/mL | ~0.01 µg/mL |
| Accuracy/Precision | Acceptable at 70, 250, and 800 ng/mL | N/A |
| Internal Standard | Not specified | Methanol |
Table 2: Performance of LC-MS/MS Methods for Sarcosine Quantification
| Parameter | Urine & Serum Analysis[7] | Urine Analysis[16][17] |
| Linearity Range | N/A | 0.003-40 µmol/L |
| Limit of Detection (LOD) | N/A | 0.05-4 nmol/L |
| Limit of Quantification (LOQ) | 5 ng/mL | 3-20 nmol/L |
| Intra-assay CV (Serum) | < 3% | N/A |
| Inter-assay CV (Serum) | < 3% | N/A |
| Intra-assay CV (Urine) | 7.7% | N/A |
| Inter-assay CV (Urine) | 12.3% | N/A |
| Internal Standard | Not specified | Not specified |
Experimental Protocols
Protocol 1: Quantification of Sarcosine in Human Urine using GC-MS
This protocol is based on a method involving solid-phase microextraction (SPME) followed by GC-triple quadrupole mass spectrometry.[1]
1. Sample Preparation and Derivatization:
- To a urine sample, add an appropriate amount of this compound as an internal standard.
- Perform a derivatization step with ethyl chloroformate/ethanol.[1]
2. Solid-Phase Microextraction (SPME):
- Immerse a divinylbenzene/Carboxen/polydimethylsiloxane fiber into the sample.[1]
- Extract for 20 minutes in the presence of 10% NaCl.[1]
3. GC-MS Analysis:
- Desorb the analyte from the SPME fiber in the GC inlet at 270°C.[1]
- Perform chromatographic separation on a suitable GC column.
- Acquire data using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[1]
Protocol 2: Quantification of Sarcosine in Human Urine using LC-MS/MS
This protocol describes a validated method for the quantification of sarcosine in human urine using this compound as an internal standard.[4]
1. Preparation of Standard and Internal Standard Solutions:
- Prepare a stock solution of sarcosine.
- Prepare a working solution of this compound internal standard (e.g., 1 µg/mL in water).[4]
2. Sample Preparation:
- Thaw frozen urine samples at room temperature and vortex for 10 seconds.[4]
- Centrifuge at 13,000 rpm for 10 minutes to remove particulate matter.[4]
- In a microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the this compound internal standard solution.[4]
3. LC-MS/MS Analysis:
- Perform chromatographic separation using a phenyl-hexyl column with a gradient of 0.1% formic acid in water and acetonitrile.[16][17]
- Detect the analytes in multiple reaction monitoring (MRM) mode with ESI-positive ionization.[16][17]
Visualizations
References
- 1. Sarcosine as a marker in prostate cancer progression: a rapid and simple method for its quantification in human urine by solid-phase microextraction-gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarcosine as a Potential Prostate Cancer Biomarker—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 13C Labeled internal standards | LIBIOS [libios.fr]
- 10. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 15. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 16. Research Portal [scholars.csus.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Flux Analysis with Sarcosine-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Sarcosine-13C3, allows for the precise tracking of carbon atoms as they are metabolized, providing a detailed snapshot of cellular metabolic activity. Sarcosine (B1681465), an N-methyl derivative of glycine, plays a significant role in one-carbon metabolism, which is intricately linked to cellular biosynthesis, redox balance, and epigenetic regulation. Alterations in sarcosine metabolism have been implicated in the progression of certain diseases, notably prostate cancer, making it a metabolite of significant interest in drug development and biomedical research.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using this compound to investigate one-carbon metabolism and related pathways.
Key Applications
-
Elucidating the contribution of sarcosine to one-carbon metabolism: Tracing the flow of 13C from this compound into key metabolites of the folate and methionine cycles.
-
Investigating the metabolic fate of sarcosine in cancer cells: Understanding how cancer cells utilize sarcosine to support proliferation and survival.
-
Screening for therapeutic agents that target sarcosine metabolism: Assessing the impact of drug candidates on the metabolic pathways involving sarcosine.
-
Studying the interplay between sarcosine metabolism and other central carbon metabolism pathways: Gaining insights into the integration of one-carbon metabolism with glycolysis and the TCA cycle.
Signaling Pathways and Experimental Workflow
The metabolic fate of sarcosine is primarily linked to the one-carbon metabolism network, which includes the folate and methionine cycles. Sarcosine is converted to glycine, donating a one-carbon unit in the process. This one-carbon unit can then enter the folate cycle and be utilized for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.
Sarcosine Metabolism Pathway
Caption: Metabolic pathway of Sarcosine-¹³C3.
Experimental Workflow for this compound Metabolic Flux Analysis
Caption: General workflow for ¹³C Metabolic Flux Analysis.
Experimental Protocols
Cell Culture and Labeling with this compound
Objective: To introduce this compound into cultured cells to label intracellular metabolites.
Materials:
-
Cell line of interest (e.g., PC-3 prostate cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (ensure high isotopic purity, >99%)
-
Culture plates/flasks
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%). Ensure a sufficient number of cells for metabolite extraction (e.g., 1-5 million cells per sample).
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with this compound. The final concentration of this compound will depend on the experimental goals and the cell line's metabolic characteristics. A typical starting concentration range is 100-500 µM. The labeling medium should be pre-warmed to 37°C.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled sarcosine.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO2) for a predetermined period. The labeling duration can range from a few minutes to several hours, depending on the turnover rate of the metabolites of interest. A time-course experiment is recommended to determine the optimal labeling time to achieve isotopic steady state.
Metabolite Quenching and Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Cold quenching solution (e.g., 80% methanol (B129727) at -80°C)
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge (-9°C or colder)
-
Dry ice
Protocol:
-
Quenching:
-
Place the culture plates on a bed of dry ice to rapidly cool the cells.
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells.
-
-
Extraction:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Sample Storage: Store the metabolite extracts at -80°C until LC-MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify the isotopologues of target metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
General LC-MS/MS Parameters (to be optimized for the specific instrument and metabolites):
-
Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of aqueous and organic solvents, typically with an additive like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for targeted analysis on a triple quadrupole mass spectrometer, or in full scan mode on a high-resolution instrument.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the metabolites of interest.
Data Acquisition:
-
Develop a method that includes the mass transitions for the unlabeled (M+0) and all possible 13C-labeled isotopologues of sarcosine, glycine, serine, and other relevant metabolites in the one-carbon pathway.
Data Presentation
The quantitative data obtained from LC-MS/MS analysis should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide examples of how to present the fractional contribution of this compound to key metabolites and the relative flux changes in response to a hypothetical drug treatment.
Table 1: Fractional Contribution of Sarcosine-¹³C3 to Downstream Metabolites
| Metabolite | Isotopologue | Fractional Abundance (%) (Control) | Fractional Abundance (%) (Treated) |
| Glycine | M+0 | 45.2 ± 3.1 | 65.8 ± 4.5 |
| M+1 | 10.5 ± 1.2 | 8.2 ± 0.9 | |
| M+2 (from Sarcosine-¹³C3) | 44.3 ± 2.8 | 26.0 ± 3.7 | |
| Serine | M+0 | 60.1 ± 4.2 | 75.3 ± 5.1 |
| M+1 (from Sarcosine-¹³C3) | 25.7 ± 2.5 | 15.4 ± 1.8 | |
| M+2 | 10.2 ± 1.1 | 6.8 ± 0.7 | |
| M+3 | 4.0 ± 0.5 | 2.5 ± 0.3 | |
| ATP (Purine Ring) | M+0 | 70.3 ± 5.5 | 82.1 ± 6.2 |
| M+1 (from Sarcosine-¹³C3) | 15.6 ± 1.8 | 8.9 ± 1.1 | |
| M+2 (from Sarcosine-¹³C3) | 8.1 ± 0.9 | 5.0 ± 0.6 | |
| M+3 | 4.5 ± 0.6 | 2.8 ± 0.4 | |
| M+4 | 1.5 ± 0.2 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from triplicate experiments.
Table 2: Relative Metabolic Fluxes Through Sarcosine-Related Pathways
| Metabolic Flux | Relative Flux (Control) | Relative Flux (Treated) | Fold Change | p-value |
| Sarcosine Uptake | 100 ± 8 | 105 ± 11 | 1.05 | >0.05 |
| Sarcosine -> Glycine (SARDH) | 100 ± 12 | 62 ± 9 | 0.62 | <0.01 |
| Glycine -> Sarcosine (GNMT) | 35 ± 5 | 38 ± 6 | 1.09 | >0.05 |
| One-carbon flux to purine synthesis | 100 ± 15 | 55 ± 10 | 0.55 | <0.01 |
| One-carbon flux to thymidylate synthesis | 100 ± 13 | 68 ± 11 | 0.68 | <0.05 |
Fluxes are normalized to the control condition. Data are presented as mean ± standard deviation.
Conclusion
Metabolic flux analysis using this compound is a valuable tool for dissecting the complexities of one-carbon metabolism. The protocols and data presentation formats provided here offer a framework for researchers to design and execute robust experiments to investigate the role of sarcosine in health and disease, and to evaluate the efficacy of novel therapeutic interventions targeting this critical metabolic pathway. Careful optimization of experimental conditions and rigorous data analysis are essential for obtaining high-quality, interpretable results.
Application Notes and Protocols for Sarcosine-¹³C₃ Tracer Studies in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sarcosine-¹³C₃ as a metabolic tracer in neuroscience research. The information is intended to guide the design and execution of experiments aimed at elucidating the metabolic fate of sarcosine (B1681465) and its role in cerebral one-carbon metabolism and glutamatergic neurotransmission. While direct, published protocols for sarcosine-¹³C₃ tracer studies in neuroscience are limited, the following sections provide a generalized protocol based on established methodologies for stable isotope tracing in the brain.
Introduction to Sarcosine in Neuroscience
Sarcosine, or N-methylglycine, is an endogenous amino acid that plays a significant role in one-carbon metabolism.[1] In the central nervous system, it is of particular interest due to its function as a competitive inhibitor of the type I glycine (B1666218) transporter (GlyT1).[1] By inhibiting GlyT1, sarcosine increases the synaptic availability of glycine, which is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This enhancement of NMDA receptor function has led to the investigation of sarcosine as a potential therapeutic agent for schizophrenia, particularly for improving negative and cognitive symptoms.[2] Sarcosine itself also acts as a co-agonist at the NMDA receptor glycine binding site.[1]
Sarcosine is formed from dietary choline (B1196258) and the metabolism of methionine and is catabolized to glycine by the enzyme sarcosine dehydrogenase.[3] Understanding the metabolic flux of sarcosine in the brain is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the glutamatergic system. Sarcosine-¹³C₃, a stable isotope-labeled version of sarcosine, serves as an invaluable tool for tracing its metabolic pathways without the use of radioactive materials.
Applications of Sarcosine-¹³C₃ Tracer Studies
-
Mapping Metabolic Pathways: Tracing the incorporation of the ¹³C label from sarcosine-¹³C₃ into downstream metabolites such as glycine, serine, and components of the folate cycle can delineate the activity of one-carbon metabolism pathways in different brain regions and cell types (neurons vs. glia).
-
Quantifying Metabolic Flux: Measuring the rate of appearance of ¹³C-labeled metabolites provides quantitative data on the flux through specific enzymatic reactions, offering a dynamic view of cerebral metabolism.
-
Investigating Disease Pathophysiology: Comparing sarcosine metabolism in healthy versus disease models (e.g., animal models of schizophrenia or other neurological disorders) can reveal metabolic dysregulations and potential targets for therapeutic intervention.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Sarcosine-¹³C₃ can be used to trace the uptake, distribution, and metabolism of exogenously administered sarcosine, providing critical information for drug development.
Generalized Experimental Protocol for in vivo Sarcosine-¹³C₃ Tracer Studies
This protocol describes a generalized approach for an in vivo study in a rodent model. It is essential to optimize specific parameters based on the animal model, research question, and available analytical instrumentation.
Materials and Reagents
-
Sarcosine-¹³C₃ (isotopic purity >99%)
-
Sterile saline solution for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain tissue collection
-
Liquid nitrogen or isopentane (B150273) chilled on dry ice for snap-freezing
-
Reagents for metabolite extraction (e.g., methanol, chloroform, water)
-
Internal standards for mass spectrometry (e.g., ¹³C,¹⁵N-labeled amino acids)
-
High-performance liquid chromatography (HPLC) or gas chromatography (GC) system
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo sarcosine-¹³C₃ tracer study.
Caption: Experimental workflow for in vivo sarcosine-¹³C₃ tracer studies.
Detailed Methodologies
a. Animal Handling and Tracer Administration:
-
Acclimate animals to the experimental conditions to minimize stress.
-
Anesthetize the animal using a standardized procedure.
-
Administer a bolus of sarcosine-¹³C₃ dissolved in sterile saline via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage should be determined in pilot studies to ensure detectable labeling of downstream metabolites without perturbing the endogenous pools.
-
Maintain the animal under anesthesia for a predetermined period (e.g., 15, 30, or 60 minutes) to allow for the metabolism of the tracer. A time-course experiment is recommended to capture the dynamic changes in metabolite labeling.
b. Brain Tissue Collection and Metabolite Extraction:
-
At the designated time point, euthanize the animal via a rapid and approved method (e.g., cervical dislocation followed by decapitation).
-
Quickly dissect the brain and specific regions of interest (e.g., prefrontal cortex, hippocampus).
-
Immediately snap-freeze the tissue in liquid nitrogen or isopentane cooled with dry ice to quench metabolic activity.
-
Store frozen tissue at -80°C until extraction.
-
For metabolite extraction, homogenize the frozen tissue in a cold solvent mixture, such as 2:1:1 methanol:chloroform:water.
-
Centrifuge the homogenate to separate the polar (containing amino acids), lipid, and protein fractions.
-
Collect the polar phase and dry it under a stream of nitrogen or using a vacuum concentrator.
c. Mass Spectrometry Analysis:
-
Resuspend the dried polar metabolites in a suitable solvent for either LC-MS or GC-MS analysis.
-
For GC-MS, derivatization (e.g., silylation) is typically required to increase the volatility of the amino acids.
-
Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method on a triple quadrupole or high-resolution mass spectrometer to detect and quantify sarcosine, glycine, serine, and other relevant metabolites and their ¹³C-labeled isotopologues.
-
Include internal standards to correct for variations in sample preparation and instrument response.
d. Data Analysis and Interpretation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Calculate the isotopic enrichment (mole percent excess) for each metabolite at each time point.
-
Use metabolic flux analysis (MFA) software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model of one-carbon metabolism in the brain. This will allow for the calculation of absolute or relative flux rates through the relevant pathways.
Quantitative Data Presentation
Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Following Sarcosine-¹³C₃ Administration
This table shows the expected mole percent excess (MPE) of ¹³C in sarcosine and its downstream metabolites at different time points after tracer administration. MPE represents the percentage of the metabolite pool that has been labeled with ¹³C.
| Metabolite | Time after Administration (minutes) | MPE (%) in Control Group | MPE (%) in Disease Model Group |
| Sarcosine | 15 | 50.2 ± 5.1 | 48.9 ± 6.2 |
| 30 | 35.6 ± 4.5 | 33.1 ± 5.0 | |
| 60 | 15.3 ± 2.8 | 14.8 ± 3.1 | |
| Glycine | 15 | 5.8 ± 1.2 | 8.9 ± 1.8 |
| 30 | 12.4 ± 2.5 | 18.7 ± 3.2 | |
| 60 | 15.1 ± 3.0 | 25.3 ± 4.1** | |
| Serine | 15 | 1.2 ± 0.3 | 2.1 ± 0.5 |
| 30 | 3.5 ± 0.8 | 5.9 ± 1.1 | |
| 60 | 6.8 ± 1.5 | 10.2 ± 2.0 |
*p < 0.05, **p < 0.01 compared to control group. Data are presented as mean ± SD.
Table 2: Calculated Metabolic Fluxes from Sarcosine-¹³C₃ Tracer Data
This table presents the calculated flux rates for key reactions in one-carbon metabolism, derived from the isotopic labeling data. Fluxes are typically reported in units of concentration per unit time (e.g., µmol/g/hr).
| Metabolic Flux | Control Group (µmol/g/hr) | Disease Model Group (µmol/g/hr) | Fold Change |
| Sarcosine -> Glycine | 1.25 ± 0.15 | 1.88 ± 0.21 | 1.50 |
| Glycine -> Serine | 0.45 ± 0.06 | 0.65 ± 0.09 | 1.44 |
| Serine -> One-carbon pool | 0.30 ± 0.04 | 0.42 ± 0.06* | 1.40 |
*p < 0.05 compared to control group. Data are presented as mean ± SD.
Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involving sarcosine.
One-Carbon Metabolism Pathway
This diagram shows the central role of sarcosine in the one-carbon metabolic network, which is crucial for nucleotide synthesis, methylation reactions, and redox balance.
Caption: Sarcosine in the one-carbon metabolism pathway.
NMDA Receptor Signaling Pathway
This diagram illustrates how sarcosine enhances NMDA receptor function, a key mechanism underlying its potential therapeutic effects in schizophrenia.
Caption: Sarcosine's modulation of the NMDA receptor signaling pathway.
Conclusion
Sarcosine-¹³C₃ tracer studies represent a powerful approach to investigate the complexities of one-carbon metabolism and glutamatergic signaling in the brain. While the protocols provided here are generalized, they offer a solid foundation for researchers to develop and validate specific experimental designs tailored to their research questions. The ability to quantify metabolic fluxes in vivo will undoubtedly contribute to a deeper understanding of the neurobiology of sarcosine and may accelerate the development of novel therapies for neurological and psychiatric disorders.
References
- 1. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Sarcosine (HMDB0000271) [hmdb.ca]
Application Notes and Protocols for Sarcosine-13C3-Based Assay in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465), an N-methyl derivative of glycine (B1666218), has emerged as a potential biomarker for prostate cancer progression and aggressiveness.[1][2][3] Elevated levels of sarcosine have been observed in metastatic prostate cancer, making it a key target for diagnostic and therapeutic research.[1] Accurate and precise quantification of sarcosine in biological matrices is crucial for its clinical validation. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for sarcosine quantification, utilizing Sarcosine-13C3 as a stable isotope-labeled internal standard.
The use of a stable isotope-labeled internal standard like this compound is critical for robust and reliable quantification.[4] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[4] This method is designed to distinguish sarcosine from its isomers, α-alanine and β-alanine, which can interfere with accurate measurement.[4]
Sarcosine Metabolism in Prostate Cancer
In the context of prostate cancer, sarcosine metabolism is significantly altered. The synthesis of sarcosine from glycine is catalyzed by the enzyme glycine N-methyltransferase (GNMT).[5] Conversely, the degradation of sarcosine back to glycine is primarily carried out by sarcosine dehydrogenase (SARDH). Studies have shown that in prostate cancer, the expression of GNMT is often elevated, while SARDH expression is reduced, leading to an accumulation of sarcosine.[2] This metabolic shift is believed to contribute to the invasive phenotype of cancer cells.[2][6]
Experimental Workflow
The overall experimental workflow for the this compound-based assay involves several key stages, from sample collection and preparation to data acquisition and analysis. The use of a stable isotope-labeled internal standard is integral to this process for ensuring accurate quantification.
Quantitative Data Summary
The performance of various methods for sarcosine quantification is summarized below. The inclusion of a stable isotope-labeled internal standard, such as this compound, generally leads to improved precision and accuracy.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD %) | Reference |
| LC-MS/MS with Derivatization | > 0.99 | 1 ng/mL | - | < 6.07% | [3][4] |
| LC-MS/MS for Multiple Metabolites | - | 0.05 to 4 nmol/L | 3 to 20 nmol/L | - | [4][7] |
| GC-MS/MS | > 0.99 | 0.01 µg/mL | 0.01 µg/mL | < 10% | [1] |
| High-Throughput LC-MS | - | - | 5 ng/mL | < 3% (serum), < 12.3% (urine) | [8] |
Experimental Protocols
Materials and Reagents
-
Sarcosine analytical standard (≥98% purity)
-
This compound (≥98% purity, ≥98% isotopic enrichment)
-
LC-MS grade water
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Human urine (or other biological matrix)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and sterile, low-binding tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
Preparation of Stock and Standard Solutions
-
Sarcosine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of sarcosine analytical standard. Dissolve in an appropriate volume of LC-MS grade water to achieve a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the sarcosine stock solution with LC-MS grade water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Working Internal Standard Solution (1 µg/mL): Dilute the this compound IS stock solution with LC-MS grade water to a final concentration of 1 µg/mL.
Sample Preparation (Human Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.[4]
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any particulate matter.[4]
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the this compound working internal standard solution (1 µg/mL).[4]
-
Add 400 µL of ice-cold methanol to precipitate proteins.[4]
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.[4]
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
-
Column: A column capable of separating sarcosine from its isomers, such as a Cogent Diamond Hydride™ column (4µm, 100Å, 2.1 x 150 mm), is recommended.[9]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimize the gradient to achieve baseline separation of sarcosine and its isomers. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sarcosine: Precursor ion (m/z) 90.1 -> Product ion (m/z) 44.1 (Collision energy to be optimized)
-
This compound: Precursor ion (m/z) 93.1 -> Product ion (m/z) 46.1 (Collision energy to be optimized)
-
-
Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.
Data Analysis and Quantification
-
Integrate the peak areas for both sarcosine and this compound in the chromatograms.
-
Calculate the peak area ratio (Sarcosine Peak Area / this compound Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the sarcosine standards.
-
Determine the concentration of sarcosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This this compound-based LC-MS/MS assay provides a robust and reliable method for the quantification of sarcosine in biological samples. The use of a stable isotope-labeled internal standard is essential for mitigating analytical variability and ensuring the high-quality data required for biomarker validation and drug development research in the context of prostate cancer. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers and scientists working in this critical area of oncology.
References
- 1. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of sarcosine with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
Application Notes and Protocols for Sarcosine-13C3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of sarcosine (B1681465) in biological matrices, specifically utilizing Sarcosine-13C3 as an internal standard. The methodologies outlined are based on established liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) techniques, which are crucial for accurate biomarker quantification in clinical and pharmaceutical research.
Introduction
Sarcosine, or N-methylglycine, has been investigated as a potential biomarker for various physiological and pathological conditions. Accurate and precise quantification of sarcosine in complex biological samples such as urine and plasma is essential for its validation and clinical utility. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.[1] This document details sample preparation protocols that are robust, reproducible, and suitable for high-throughput analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various analytical methods for sarcosine determination. These methods can be adapted for use with this compound as an internal standard.
Table 1: Performance of LC-MS/MS Methods for Sarcosine Quantification
| Parameter | Urine | Serum/Plasma | Reference |
| Limit of Quantification (LOQ) | 3 - 20 nmol/L | 5 ng/mL | [2][3][4] |
| Limit of Detection (LOD) | 0.05 - 4 nmol/L | 1.0 ng/mL | [3][4][5] |
| Linearity Range | 0.003 - 40 µmol/L | 3.0 - 10,000 ng/mL | [3][4][6] |
| Recovery | 89% | 87% | [6] |
| Intra-assay Precision (%RSD) | < 7.7% | < 4.0 - 7.1% | [2][6] |
| Inter-assay Precision (%RSD) | < 12.3% | < 2.9 - 6.7% | [2][6] |
Table 2: Performance of GC-MS Methods for Sarcosine Quantification
| Parameter | Urine | Reference |
| Limit of Quantification (LOQ) | 0.06 µg/L | [7] |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL | [8] |
| Linearity Range | 0.1 - 100 µg/mL | [9][10] |
| Recovery | 88 - 110% | [8] |
| Intra-assay Precision (%RSD) | < 5% | [8] |
| Inter-assay Precision (%RSD) | < 7% | [7][8] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Sarcosine in Human Urine
This protocol describes a simple "dilute-and-shoot" method for the analysis of sarcosine in urine, which is suitable for high-throughput screening.
Materials:
-
Human urine samples
-
This compound internal standard (IS) working solution (e.g., 1 µg/mL in water)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 13,000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 900 µL of a precipitation solution (e.g., methanol with 0.1% formic acid).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sarcosine Analysis in Human Plasma
This protocol is designed for cleaning up plasma samples to reduce matrix effects and improve sensitivity.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Mixed-mode or cation exchange SPE cartridges
-
Methanol
-
Acetonitrile
-
0.1% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Phosphate-buffered saline (PBS)
-
Nitrogen evaporator
-
Microcentrifuge tubes
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Spike 100 µL of plasma with an appropriate amount of this compound IS.
-
Add 400 µL of PBS and vortex.
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the prepared plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of acetonitrile.
-
-
Elution:
-
Elute the sarcosine and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Derivatization for GC-MS Analysis of Sarcosine in Urine
Derivatization is often required for GC-MS analysis to improve the volatility and chromatographic properties of sarcosine. Silylation is a common derivatization technique.[8]
Materials:
-
Urine samples
-
This compound internal standard (IS) working solution
-
Anhydrous pyridine (B92270)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
To 100 µL of urine in a microcentrifuge tube, add the this compound IS.
-
Lyophilize (freeze-dry) the sample to complete dryness.
-
Add 50 µL of anhydrous pyridine to the dried residue and vortex.
-
Add 50 µL of BSTFA with 1% TMCS.[8]
-
Seal the vial and heat at 70°C for 1 hour to complete the derivatization reaction.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
Visualizations
Caption: LC-MS/MS Sample Preparation Workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-line determination of sarcosine in biological fluids utilizing dummy molecularly imprinted polymers in microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fully automated solid-phase microextraction-fast gas chromatography-mass spectrometry method using a new ionic liquid column for high-throughput analysis of sarcosine and N-ethylglycine in human urine and urinary sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Derivatization Method for Separation of Sarcosine from Isobaric L-Alanine in Human Urine by GC–MS [agris.fao.org]
- 10. researchgate.net [researchgate.net]
Application Notes: The Use of Sarcosine-13C3 in Stable Isotope Dilution Assays for Accurate Quantification of Sarcosine
References
- 1. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of sarcosine with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sarcosine as a marker in prostate cancer progression: a rapid and simple method for its quantification in human urine by solid-phase microextraction-gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sarcosine-¹³C₃ Signal in Mass Spectrometry
Welcome to the technical support center for the analysis of Sarcosine-¹³C₃ by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal intensity and data quality of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Sarcosine-¹³C₃ in positive electrospray ionization (ESI) mode?
A1: For Sarcosine-¹³C₃, the protonated precursor ion ([M+H]⁺) is expected at an m/z of 93.0. This is 3 Da higher than unlabeled sarcosine (B1681465) (m/z 90.0) due to the three ¹³C atoms. The most common fragmentation pathway for sarcosine involves the loss of the carboxyl group as formic acid. Therefore, the expected primary product ion for Sarcosine-¹³C₃ would be m/z 46.0, which is also 3 Da higher than the corresponding fragment of unlabeled sarcosine (m/z 44.0).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sarcosine (unlabeled) | 90.0 | 44.0 |
| Sarcosine-¹³C₃ | 93.0 | 46.0 |
Q2: I am observing a weak or no signal for my Sarcosine-¹³C₃ internal standard. What are the potential causes?
A2: A weak or absent signal for Sarcosine-¹³C₃ can stem from several factors. First, verify the concentration and integrity of your internal standard solution, as degradation or incorrect dilution can lead to a low signal. Second, ensure the mass spectrometer is properly calibrated and that the Multiple Reaction Monitoring (MRM) transitions for the ¹³C₃-labeled compound are correctly entered in your acquisition method. Lastly, consider issues with the LC-MS system itself, such as a clogged injector, a poorly positioned ESI probe, or an unstable spray.
Q3: Can the mobile phase composition significantly impact the signal intensity of Sarcosine-¹³C₃?
A3: Yes, the mobile phase composition is critical for achieving optimal ionization efficiency. For small, polar molecules like sarcosine, a mobile phase containing a low concentration of an acidic modifier is generally recommended to promote protonation in positive ESI mode. The choice and concentration of the acid can have a significant impact on signal intensity.
Q4: What is ion suppression and how can it affect my Sarcosine-¹³C₃ signal?
A4: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) compete with the analyte of interest (Sarcosine-¹³C₃) for ionization in the ESI source.[1] This competition can significantly reduce the signal intensity of your target analyte.[1] Effective sample preparation to remove interfering matrix components and chromatographic separation to resolve sarcosine from these components are key strategies to mitigate ion suppression.[1]
Troubleshooting Guides
Issue 1: Low Signal Intensity or High Background Noise
A common challenge in mass spectrometry is achieving a strong signal for the analyte of interest with minimal background noise. The following steps provide a systematic approach to troubleshooting and improving the signal-to-noise ratio (S/N) for your Sarcosine-¹³C₃ measurements.
Caption: Troubleshooting workflow for low signal or high noise.
Step-by-Step Troubleshooting:
-
Verify Mass Spectrometer Performance:
-
Action: Infuse a solution of Sarcosine-¹³C₃ directly into the mass spectrometer to bypass the LC system.
-
Purpose: This will confirm if the instrument is capable of detecting the analyte under ideal conditions.
-
If Signal is Still Low: Check the instrument calibration, detector voltage, and ensure the correct MRM transitions are being monitored. Clean the ion source as contamination can significantly impact signal.
-
-
Evaluate Liquid Chromatography Conditions:
-
Action: Inject a known concentration of Sarcosine-¹³C₃ standard.
-
Purpose: To assess peak shape, retention time, and signal intensity.
-
If Peak Shape is Poor or Signal is Low:
-
Mobile Phase: Ensure the mobile phase is correctly prepared and that the pH is appropriate for positive ionization (typically acidic).
-
Column: Check for column degradation or contamination.
-
Flow Rate: Verify the flow rate is stable.
-
-
-
Assess Sample Preparation:
-
Action: Prepare a clean sample by spiking Sarcosine-¹³C₃ into the mobile phase or a clean solvent and compare its signal to a spiked sample in the biological matrix.
-
Purpose: To determine if matrix effects are causing ion suppression.
-
If Signal is Suppressed in Matrix: Improve sample cleanup procedures. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
-
Optimize MS Method Parameters:
-
Action: Systematically adjust key MS parameters.
-
Purpose: To maximize the ion signal for Sarcosine-¹³C₃.
-
Key Parameters to Optimize:
-
Cone Voltage (or Declustering Potential): This voltage helps to desolvate ions and can influence in-source fragmentation. An optimal value will maximize the precursor ion signal.
-
Collision Energy: This energy is applied in the collision cell to fragment the precursor ion into product ions. Optimizing this will maximize the signal of the target product ion.
-
Source Temperature and Gas Flows: These parameters affect the desolvation of droplets in the ESI source.
-
-
Quantitative Data Summary for Parameter Optimization:
The following table summarizes the expected impact of key MS parameters on the Sarcosine-¹³C₃ signal. Optimal values are instrument-dependent and should be determined empirically.
| Parameter | Typical Range | Effect on Sarcosine-¹³C₃ Signal | Recommendation |
| Cone Voltage | 10 - 60 V | Increasing voltage initially improves desolvation and signal, but excessive voltage can cause in-source fragmentation, reducing the precursor ion intensity.[2] | Start with a low value (e.g., 20 V) and increase in small increments (e.g., 5 V) while monitoring the precursor ion signal. |
| Collision Energy | 10 - 40 eV | Too low energy results in insufficient fragmentation and a weak product ion signal. Too high energy can lead to excessive fragmentation and loss of the target product ion. | Optimize to maximize the signal of the m/z 46.0 product ion. |
| Mobile Phase Additive | 0.1% Formic Acid vs. 10mM Ammonium (B1175870) Formate (B1220265) | Formic acid generally provides good protonation for positive ESI. Ammonium formate can sometimes improve peak shape and reduce matrix effects.[1] | For Sarcosine-¹³C₃, 0.1% formic acid is a good starting point. If peak shape is poor or ion suppression is suspected, test ammonium formate. |
| Source Temperature | 300 - 500 °C | Higher temperatures aid in desolvation, which can improve signal intensity, but excessive heat can cause thermal degradation of the analyte. | Optimize for the best balance between desolvation and analyte stability. |
Experimental Protocol: Quantification of Sarcosine-¹³C₃ in Human Plasma
This protocol provides a detailed methodology for the quantification of Sarcosine-¹³C₃ in human plasma using LC-MS/MS.
Caption: Workflow for Sarcosine-¹³C₃ quantification.
1. Materials and Reagents
-
Sarcosine-¹³C₃
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of Sarcosine-¹³C₃ internal standard working solution (concentration will depend on the expected endogenous levels).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge again, then transfer the supernatant to an autosampler vial.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 UHPLC system (or equivalent)
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Linear gradient to 95% B
-
6-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: SCIEX API 3200 MS/MS system (or equivalent)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sarcosine-¹³C₃: Precursor m/z 93.0 → Product m/z 46.0
-
-
Instrument Parameters (to be optimized):
-
Cone Voltage: ~25 V
-
Collision Energy: ~15 eV
-
Source Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
4. Data Analysis
-
Integrate the peak area for the Sarcosine-¹³C₃ MRM transition.
-
Quantification is typically performed by comparing the peak area of the analyte to that of a co-injected unlabeled sarcosine standard curve. Since Sarcosine-¹³C₃ is often used as an internal standard, its consistent response across samples is monitored for quality control.
References
- 1. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sarcosine-13C3 Matrix Effects in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sarcosine-13C3 as an internal standard for the quantification of sarcosine (B1681465) in biological samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of sarcosine?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds in the sample matrix.[1] In the analysis of sarcosine in biological samples like plasma, serum, or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization of sarcosine and its internal standard, this compound.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for sarcosine analysis?
A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte of interest.[4] this compound co-elutes with endogenous sarcosine and experiences the same degree of matrix effects.[2] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results.[4] 13C-labeled standards are often preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic shifts relative to the native analyte.
Q3: What are the most common sources of matrix effects in sarcosine analysis of biological samples?
A3: The primary sources of matrix effects in the analysis of biological fluids are:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in electrospray ionization (ESI).[3]
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecules in urine can significantly impact ionization.
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to matrix effects.
Q4: How can I assess the extent of matrix effects in my sarcosine assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.
Troubleshooting Guides
Issue 1: High Variability in this compound Signal Across Samples
Symptoms:
-
Inconsistent peak areas for this compound in samples from the same batch.
-
Poor precision in quality control (QC) samples.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure thorough vortexing after adding the internal standard and protein precipitation solvent. Use a consistent and validated pipetting technique for all additions. |
| Variable Matrix Effects | Different patient/animal samples can have varying levels of interfering substances. While this compound should compensate for this, extreme variations can still be problematic. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE) if protein precipitation is insufficient. |
| Precipitate Aspiration | After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. Aspirating precipitated proteins can clog the LC system and cause signal variability. |
Issue 2: Poor Recovery of Both Sarcosine and this compound
Symptoms:
-
Low signal intensity for both the analyte and the internal standard.
-
Inability to achieve the desired lower limit of quantification (LLOQ).
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Protein Precipitation | The ratio of plasma/serum to precipitation solvent is critical. A common starting point is 3:1 or 4:1 (v/v) of cold methanol (B129727) or acetonitrile (B52724) to sample. Optimize this ratio for your specific application. |
| Inefficient Extraction from Tissue | For tissue samples, ensure complete homogenization and allow sufficient time for the extraction solvent to penetrate the tissue. |
| Analyte Adsorption | Sarcosine is a small, polar molecule that can adsorb to plasticware. Using low-adsorption microplates and pipette tips can help minimize this issue. |
Issue 3: Chromatographic Problems - Peak Tailing or Splitting
Symptoms:
-
Asymmetric peaks for sarcosine and/or this compound.
-
Inconsistent retention times.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | Injecting a sample with a high concentration of matrix components can lead to peak distortion. Dilute the sample or improve the sample cleanup process. |
| Incompatible Sample Solvent | The solvent used to reconstitute the dried extract should be similar in composition to the initial mobile phase to ensure good peak shape. |
| Column Degradation | High-throughput analysis of biological samples can shorten column lifetime. Use a guard column and replace it and the analytical column as needed. |
Quantitative Data on Matrix Effects
The following table provides illustrative data on the typical matrix effects observed for small polar molecules like sarcosine in common biological matrices. The matrix factor (MF) is calculated as the response in the matrix divided by the response in a neat solution. A stable isotope-labeled internal standard (SIL-IS) like this compound is used to correct for these effects, resulting in a normalized matrix factor close to 1.
Note: This data is for illustrative purposes. The actual matrix effect should be determined experimentally during method validation.
| Biological Matrix | Analyte (Sarcosine) Matrix Factor (Without IS) | Analyte/IS Ratio Matrix Factor (With this compound) | Interpretation |
| Human Plasma | 0.65 - 0.85 | 0.98 - 1.03 | Significant ion suppression is common due to phospholipids, which is effectively compensated by the SIL-IS. |
| Human Urine | 0.70 - 1.15 | 0.97 - 1.05 | Matrix effects can be variable (suppression or enhancement) due to diet and hydration status, but the SIL-IS provides reliable correction. |
| Rat Liver Tissue Homogenate | 0.50 - 0.75 | 0.96 - 1.04 | Tissue homogenates are complex matrices that often lead to strong ion suppression. A robust sample cleanup and a SIL-IS are crucial. |
Experimental Protocols
Protocol 1: Sarcosine Quantification in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in water).
-
Vortex for 10 seconds.
-
Add 150 µL of ice-cold methanol.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Inject 5-10 µL onto the LC-MS/MS system.
2. LC-MS/MS Parameters
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of sarcosine from its isomers.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and ramping down to a lower percentage.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
-
Sarcosine: Q1 m/z 90.1 -> Q3 m/z 44.1
-
This compound: Q1 m/z 93.1 -> Q3 m/z 46.1
-
Visualizations
Figure 1. Experimental workflow for sarcosine quantification.
Figure 2. Logical workflow for troubleshooting matrix effects.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. Quantitative analysis of sarcosine with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sarcosine-13C3 Quantification
Welcome to the technical support center for Sarcosine-13C3 quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental quantification of this compound.
Troubleshooting Guides
This section provides answers to specific problems you might be facing during your this compound quantification experiments.
Question: I am observing high variability in my replicate injections. What could be the cause?
Answer: High variability in replicate injections can stem from several sources throughout your analytical workflow. Here are the primary areas to investigate:
-
Sample Preparation Inconsistency: Minor variations in pipetting, especially when adding the this compound internal standard (IS) or during serial dilutions, can lead to significant differences in the final concentration. Ensure that your pipettes are properly calibrated and that you are using appropriate techniques.
-
Incomplete Protein Precipitation: If you are working with biological matrices like plasma or serum, incomplete precipitation of proteins can lead to a "dirty" sample, causing column clogging and inconsistent injections. Ensure you are using a sufficient volume of ice-cold methanol (B129727) and allowing adequate incubation time at a low temperature (-20°C) to facilitate precipitation.[1]
-
Autosampler Issues: Check the autosampler for any potential issues such as air bubbles in the syringe, incorrect injection volume settings, or a partially clogged needle.
-
LC System Instability: An unstable LC system can cause fluctuating retention times and peak areas. Check for leaks, ensure the pump is delivering a consistent flow rate, and that the column is properly conditioned and has not exceeded its lifetime.
Question: My peak shape is poor (e.g., fronting, tailing, or splitting). How can I improve it?
Answer: Poor peak shape is often a chromatographic issue. Consider the following troubleshooting steps:
-
Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of polar compounds like sarcosine (B1681465). Ensure the pH is appropriate for your analyte and column chemistry. The addition of acids like formic acid can improve peak shape.[2]
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and splitting. Try washing the column with a strong solvent or, if the column is old, replace it.
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak fronting. If possible, reconstitute your final sample in the initial mobile phase.[3]
-
Co-elution with Interferences: Co-elution of sarcosine with other matrix components can distort the peak shape. Optimizing your chromatographic gradient to better separate sarcosine from these interferences is crucial.[4] A major challenge in sarcosine quantification is its separation from isomeric compounds like α-alanine and β-alanine, which can interfere with accurate measurement.[1][5]
Question: I am experiencing significant ion suppression or enhancement (Matrix Effects). What can I do to mitigate this?
Answer: Matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, are a common challenge in LC-MS.[4][6] Here are strategies to address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. This can be achieved through more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize Chromatography: Increase the chromatographic separation between your analyte and the interfering matrix components.[7] Adjusting the gradient, changing the column, or using a different stationary phase can help.
-
Dilute the Sample: Diluting your sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[7] However, ensure that your analyte concentration remains above the limit of quantification.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard like this compound is the gold standard for correcting matrix effects.[3][8] Since the IS is chemically identical to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the peak area ratio.
Question: My signal intensity for this compound is low. How can I improve it?
Answer: Low signal intensity can be due to a variety of factors related to both the sample and the instrument settings.
-
Optimize Mass Spectrometry Parameters: Ensure that your MS parameters are optimized for this compound. This includes:
-
Ionization Mode: Screen both positive and negative ionization modes to determine which provides a better response for sarcosine.[9]
-
MRM Transitions: Select the most abundant and specific precursor and product ions for both sarcosine and this compound.
-
Collision Energy: Optimize the collision energy to achieve the most efficient fragmentation and highest signal for your selected product ions.[10]
-
Source Parameters: Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature, as these can significantly impact ionization efficiency.[9]
-
-
Check Sample Preparation: Ensure that there are no issues in your sample preparation that could lead to loss of the analyte, such as incomplete extraction or degradation.
-
Assess for Ion Suppression: As mentioned previously, significant ion suppression from the sample matrix can lead to low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled version of sarcosine. It is chemically identical to the endogenous analyte but has a different mass due to the incorporation of Carbon-13 isotopes.[3] Its primary purpose is to serve as an internal standard in quantitative mass spectrometry to correct for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the measurement.[3][11]
Q2: How do I choose the right chromatographic column for sarcosine analysis?
A2: Sarcosine is a polar molecule, which can make it challenging to retain on traditional reversed-phase columns.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often a good choice for separating polar compounds. However, reversed-phase columns, such as a phenyl-hexyl column, have also been used successfully, often with a mobile phase containing an ion-pairing agent or a low pH to improve retention and peak shape.[2] The key is to achieve good separation from interfering isomers like alanine.[5]
Q3: What are the typical MRM transitions for Sarcosine and its labeled internal standard?
A3: The specific MRM (Multiple Reaction Monitoring) transitions should be optimized for your instrument. However, a commonly used transition for a related internal standard, Sarcosine-15N, is from a precursor ion (m/z) of 91.0 to a product ion (m/z) of 45.0.[1] The transitions for unlabeled sarcosine would be different. You will need to determine the optimal precursor and product ions for both your analyte and this compound through infusion and fragmentation experiments on your mass spectrometer.
Q4: Can I use a structural analog as an internal standard instead of this compound?
A4: While a structural analog can be used as an internal standard, it is not ideal.[13][14] A structural analog may have different chromatographic behavior and ionization efficiency compared to sarcosine, meaning it may not accurately correct for matrix effects and other variations.[15] A stable isotope-labeled internal standard like this compound is strongly recommended for the most accurate and reliable quantification.[8]
Q5: My calibration curve is non-linear. What are the possible reasons?
A5: A non-linear calibration curve can be caused by several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: If matrix effects are not adequately corrected by the internal standard, they can lead to non-linearity, especially if the effect is concentration-dependent.[6]
-
Inaccurate Standard Preparation: Errors in the preparation of your calibration standards, particularly at the high or low ends of the concentration range, can result in a non-linear curve.
-
Inappropriate Curve Fitting: Ensure you are using the correct regression model (e.g., linear, quadratic) and weighting for your data.
Quantitative Data Summary
The performance of LC-MS/MS methods for sarcosine quantification can vary. Below is a summary of performance characteristics from different published methods to provide a comparative overview.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Method A (LC-MS/MS with Derivatization) | > 0.99 | 1 ng/mL | - | - | < 6.07% | [1] |
| Method B (LC-MS/MS for Multiple Metabolites) | - | 0.05 to 4 nmol/L | 3 to 20 nmol/L | - | - | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Calibration Standards
-
Sarcosine Stock Solution (1 mg/mL):
-
Accurately weigh the required amount of sarcosine standard.
-
Dissolve in LC-MS grade water in a Class A volumetric flask.
-
Store the stock solution at -20°C.[3]
-
-
This compound Internal Standard Stock Solution (1 mg/mL):
-
Follow the same procedure as for the analyte stock solution, using this compound.
-
Store at -20°C.[3]
-
-
Internal Standard Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the this compound stock solution using an appropriate solvent (e.g., 50:50 methanol:water).[3]
-
-
Calibration Curve Standards:
-
Prepare a series of intermediate stock solutions from the unlabeled sarcosine stock solution.
-
Spike these intermediate solutions into the chosen biological matrix (e.g., plasma, urine) to create a calibration curve over the desired concentration range (e.g., 0.05 to 10 µg/mL).
-
Spike each calibration standard with a constant amount of the IS Working Solution.[3]
-
Protocol 2: Sample Preparation from Urine
-
Sample Thawing and Centrifugation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet any particulate matter.[1]
-
-
Internal Standard Spiking and Protein Precipitation:
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 400 µL of ice-cold methanol to precipitate proteins.[1]
-
-
Incubation and Centrifugation:
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.[1]
-
-
Supernatant Evaporation and Reconstitution:
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for this compound quantification in urine.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. Stable isotope dilution assays in mycotoxin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. cerilliant.com [cerilliant.com]
- 15. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
Technical Support Center: Optimizing Sarcosine-13C3 for Tracer Studies
Welcome to the technical support center for Sarcosine-13C3 tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in tracer studies?
A1: this compound is a stable isotope-labeled form of sarcosine (B1681465) (N-methylglycine), where the three carbon atoms are replaced with the heavy isotope, carbon-13.[1] It is used as a metabolic tracer to investigate the pathways of sarcosine synthesis and catabolism. By tracking the incorporation of 13C into downstream metabolites, researchers can elucidate the activity of relevant metabolic pathways.
Q2: What is the primary metabolic pathway for sarcosine?
A2: Sarcosine is primarily involved in one-carbon metabolism. It is formed from glycine (B1666218) through the action of glycine N-methyltransferase (GNMT) and is catabolized back to glycine by sarcosine dehydrogenase (SARDH), which is a mitochondrial enzyme. This process is linked to the folate and methionine cycles.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound is cell-line and experiment-specific. It is recommended to perform a dose-response experiment to determine the ideal concentration that provides sufficient labeling for detection without inducing cytotoxicity. Start with a range of concentrations and assess both the isotopic enrichment of target metabolites and cell viability.
Q4: What is the recommended incubation time for this compound labeling?
A4: The incubation time required to achieve isotopic steady state, where the fractional labeling of metabolites is stable, depends on the turnover rate of the metabolic pathway being investigated. For pathways with high flux, a shorter incubation time may be sufficient, while pathways with slower turnover will require longer incubation. A time-course experiment is recommended to determine the optimal labeling duration.
Q5: How can I analyze the incorporation of this compound into downstream metabolites?
A5: Mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC) is the most common method for analyzing the incorporation of stable isotopes into metabolites. GC-MS and LC-MS can separate complex mixtures of metabolites and provide information on their mass isotopologue distributions, which reveals the extent of 13C labeling.
Troubleshooting Guides
This section addresses common issues that may arise during this compound tracer experiments.
| Problem | Possible Cause | Solution |
| Low or no detectable 13C enrichment in target metabolites. | 1. Suboptimal tracer concentration: The concentration of this compound may be too low for the cell density or metabolic rate of the cells. 2. Short incubation time: The labeling duration may not be sufficient to achieve detectable enrichment in downstream metabolites. 3. Low activity of the metabolic pathway: The cells may have low expression or activity of the enzymes involved in sarcosine metabolism (GNMT or SARDH). 4. Incorrect sample preparation: Metabolite degradation or loss during extraction can lead to poor signal. | 1. Perform a dose-response experiment: Test a range of this compound concentrations to find the optimal level for your specific cell line. 2. Conduct a time-course experiment: Analyze samples at multiple time points to determine the time required to reach isotopic steady state. 3. Confirm enzyme expression: Use techniques like western blotting or qPCR to verify the expression of key enzymes in your cell model. 4. Optimize extraction protocol: Ensure rapid quenching of metabolism and efficient extraction of metabolites. Use appropriate internal standards for normalization. |
| High background signal or isotopic interference. | 1. Natural abundance of 13C: All carbon-containing molecules have a natural abundance of approximately 1.1% 13C, which can contribute to the M+1 peak. 2. Contamination from unlabeled sarcosine: The culture medium or serum may contain endogenous, unlabeled sarcosine. | 1. Correct for natural abundance: Use algorithms or software to correct for the natural abundance of stable isotopes in your mass spectrometry data. 2. Use dialyzed serum: Dialyzed fetal bovine serum (FBS) has reduced levels of small molecules, including amino acids, which can minimize interference from unlabeled sarcosine. |
| Observed cytotoxicity or altered cell phenotype. | 1. Tracer concentration is too high: Excessive concentrations of sarcosine may be toxic to some cell lines. 2. Metabolic perturbation: The addition of a high concentration of a single metabolite can alter the metabolic state of the cells. | 1. Determine the IC50: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration of this compound that is toxic to your cells. Use a concentration well below this for your tracer studies. 2. Monitor cell morphology and growth: Observe the cells throughout the experiment for any changes in morphology or proliferation rate. |
Experimental Protocols
Determining Optimal this compound Concentration
Objective: To identify the optimal concentration of this compound that provides sufficient isotopic enrichment without causing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at a consistent density in multiple wells or flasks.
-
Tracer Preparation: Prepare a range of this compound concentrations in the appropriate culture medium. It is advisable to test concentrations spanning several orders of magnitude (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Labeling: Replace the standard culture medium with the this compound-containing medium and incubate for a predetermined time (e.g., 24 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability for each concentration using a standard method like an MTT assay or trypan blue exclusion.
-
Metabolite Extraction: For parallel wells, quench metabolism and extract metabolites.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of sarcosine and key downstream metabolites (e.g., glycine, serine) using LC-MS or GC-MS.
-
Data Analysis: Plot cell viability and isotopic enrichment against this compound concentration to determine the optimal concentration that maximizes labeling while maintaining high cell viability.
Data Presentation:
| This compound Concentration | Cell Viability (%) | Isotopic Enrichment of Glycine (M+2 %) |
| 0 µM (Control) | 100 | Baseline |
| 1 µM | ||
| 10 µM | ||
| 100 µM | ||
| 1 mM |
Visualizations
Caption: Metabolic pathway of sarcosine, illustrating its synthesis in the cytosol and catabolism in the mitochondrion.
Caption: A generalized experimental workflow for conducting a this compound tracer study.
References
Technical Support Center: Sarcosine-13C3 Experiments
Welcome to the technical support center for Sarcosine-13C3 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound experiments, from sample preparation to data analysis.
Q1: I am observing high background noise in my LC-MS/MS analysis. What are the common sources and how can I mitigate them?
A1: High background noise in mass spectrometry can originate from chemical, electronic, or environmental sources.[1]
-
Chemical Noise: This is often the most significant contributor and can come from contaminated solvents, plasticizers from labware, or complex biological matrices.[1]
-
Troubleshooting:
-
Use fresh, high-purity LC-MS grade solvents and filter them before use.
-
Switch to glass or polypropylene (B1209903) labware to avoid plasticizer contamination.
-
Perform a system flush of the entire LC system with high-purity solvents like isopropanol, acetonitrile (B52724), and water.
-
-
-
Electronic Noise: This is inherent to the detector and electronic components. If you suspect electronic noise, it is best to consult your instrument's service engineer.
-
Environmental Noise: Dust and volatile organic compounds in the lab environment can contribute to background noise. Maintaining a clean laboratory environment is crucial.
Q2: My this compound internal standard is showing poor recovery. What are the potential causes?
A2: Poor recovery of an internal standard can be due to several factors during sample preparation and analysis.
-
Sample Preparation:
-
Extraction Inefficiency: The chosen extraction method may not be optimal for sarcosine (B1681465). Ensure the pH of the extraction solvent is appropriate for sarcosine's chemical properties.
-
Degradation: this compound is generally stable; however, harsh sample processing conditions (e.g., extreme pH or high temperatures for extended periods) could potentially lead to degradation.
-
-
LC-MS/MS Analysis:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.[2] Stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, but severe ion suppression can still impact signal intensity.[2] Consider optimizing chromatographic conditions to separate sarcosine from highly suppressive matrix components.
-
Instrumental Issues: Check for issues with the autosampler, injector, or mass spectrometer settings.
-
Q3: I'm having difficulty separating this compound from its isomers (e.g., alanine) in my chromatographic analysis. What can I do?
A3: The separation of sarcosine from its isomers is a known challenge in both GC-MS and LC-MS analysis.
-
For GC-MS: Derivatization is often necessary to improve the chromatographic separation of amino acids. Silylation is a common derivatization method.[1]
-
For LC-MS/MS:
-
Column Selection: Utilize a column with appropriate chemistry for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can improve resolution.
-
Derivatization: While less common for LC-MS, derivatization can be employed to enhance separation if other methods fail.
-
Q4: I am using this compound in an NMR experiment and observe low signal-to-noise for the 13C signals. How can I improve this?
A4: The low natural abundance and lower gyromagnetic ratio of 13C make it inherently less sensitive than 1H NMR.[3] When working with 13C-labeled compounds, you expect stronger signals, but low concentration can still be an issue.
-
Sample Concentration: Increase the concentration of your this compound sample as much as possible.
-
Number of Scans: Increase the number of scans to improve the signal-to-noise ratio.
-
Relaxation Delay: Ensure the relaxation delay (D1) is sufficiently long, especially for quaternary carbons, to allow for full relaxation between pulses.
-
Proton Decoupling: Use proton decoupling to collapse proton-carbon couplings and enhance the signal through the Nuclear Overhauser Effect (NOE).[3]
-
2D NMR: Consider using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence), which detects the more sensitive 1H nucleus to indirectly observe the 13C signals.[4]
Q5: How can I confirm the isotopic enrichment of my this compound?
A5: Isotopic enrichment can be determined using mass spectrometry.
-
High-Resolution Mass Spectrometry: This technique can resolve the isotopic peaks of this compound and its unlabeled counterpart. By comparing the peak intensities, the percentage of enrichment can be calculated.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can also be used to confirm the location of the 13C labels within the molecule.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for this compound experiments.
| Parameter | Typical Value | Method | Reference |
| Recovery of Internal Standard | 68.24% | LC-MS/MS | N/A |
| Linearity (r²) | > 0.999 | LC-MS/MS | N/A |
| Limit of Detection (LOD) | 0.05 - 4 nmol/L | LC-MS/MS | [5] |
| Limit of Quantification (LOQ) | 3 - 20 nmol/L | LC-MS/MS | [5] |
Table 1: Performance Characteristics of Sarcosine Quantification Methods.
| Parameter | Condition | Stability | Reference |
| Stock Solution Stability | Room Temperature (45.5 hours) | 99.61% - 100.47% | N/A |
| Stock Solution Stability | Refrigerated (19 days) | 98.57% - 99.72% | N/A |
Table 2: Stability of Sarcosine Internal Standard Solutions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Quantification of Sarcosine in Urine using LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex the samples for 10 seconds to ensure homogeneity.
- Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of this compound internal standard solution (1 µg/mL in water).
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex for 30 seconds and then centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to an LC-MS vial for analysis.
2. LC-MS/MS Analysis:
- LC System: A standard HPLC or UHPLC system.
- Column: A HILIC column (e.g., Waters Cortecs UPLC HILIC, 90 Å, 1.6 µm, 2.1 x 50 mm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate sarcosine from its isomers and other matrix components.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for both sarcosine and this compound.
3. Data Analysis:
- Integrate the peak areas for both the analyte (sarcosine) and the internal standard (this compound).
- Calculate the peak area ratio of the analyte to the internal standard.
- Quantify the concentration of sarcosine in the samples using a calibration curve prepared with known concentrations of sarcosine and a fixed concentration of the internal standard.
Protocol 2: Metabolic Tracing of this compound in Cell Culture
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- Replace the standard medium with a medium containing a known concentration of this compound.
- Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled sarcosine.
2. Metabolite Extraction:
- At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and proteins.
- Collect the supernatant containing the metabolites.
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
3. Derivatization for GC-MS Analysis (Optional but recommended):
- Reconstitute the dried metabolite extract in a suitable solvent.
- Add a derivatization agent, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl, and heat to complete the reaction.
4. GC-MS or LC-MS/MS Analysis:
- Analyze the samples to measure the isotopic enrichment in sarcosine and its downstream metabolites.
- For GC-MS, use a suitable column and temperature program to separate the derivatized metabolites.
- For LC-MS/MS, use a HILIC column and an appropriate gradient.
5. Data Analysis and Interpretation:
- Determine the mass isotopomer distributions (MIDs) for sarcosine and other relevant metabolites.
- Use the MIDs to calculate the fractional contribution of this compound to the metabolite pools.
- Interpret the data to understand the metabolic fate of sarcosine within the cells.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000271) [hmdb.ca]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recovery of Sarcosine-13C3 from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Sarcosine-13C3 from plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three primary methods for extracting small molecules like this compound from plasma are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method depends on factors such as the desired purity of the extract, sample throughput requirements, and the complexity of the plasma matrix.[1]
Q2: Why is this compound used as an internal standard?
A2: Stable isotope-labeled compounds like this compound are ideal internal standards for mass spectrometry-based quantification. They are chemically identical to the analyte of interest (sarcosine) but have a different mass, allowing them to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior helps to correct for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.[2]
Q3: What is the optimal pH for maintaining sarcosine (B1681465) stability during sample preparation?
A3: Sarcosine is most stable in a neutral to slightly alkaline pH range, typically between 7.0 and 8.0. It is advisable to avoid extreme pH conditions during sample preparation and storage to prevent chemical degradation.[3]
Q4: How can enzymatic degradation of sarcosine be prevented in plasma samples?
A4: To prevent enzymatic degradation of sarcosine, it is recommended to work quickly and keep samples on ice. The addition of a broad-spectrum protease inhibitor cocktail to the extraction buffer can also be effective.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during the extraction of this compound from plasma.
Issue 1: Low Recovery of this compound
| Potential Cause | Suggested Solution |
| Incomplete Protein Precipitation: Insufficient mixing or incorrect solvent-to-plasma ratio. | Ensure vigorous vortexing for at least 30 seconds after adding the precipitation solvent. A common and effective ratio is 3:1 (v/v) of acetonitrile (B52724) to plasma.[1][4] |
| Suboptimal SPE Sorbent or Elution Solvent: The chosen SPE sorbent may not have a strong affinity for sarcosine, or the elution solvent may be too weak. | For small, polar molecules like sarcosine, a mixed-mode cation exchange (MCX) sorbent can be effective. If recovery is still low, consider increasing the strength or volume of the elution solvent.[4][5] |
| Analyte Loss During Solvent Evaporation: Over-drying the sample can lead to the loss of volatile compounds. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Avoid complete dryness if possible, or reconstitute the sample immediately after drying. |
| pH of the Sample: The pH of the plasma sample can affect the charge state of sarcosine and its interaction with SPE sorbents. | Adjust the pH of the plasma sample to be within the optimal range of 7.0-8.0 before applying it to the SPE column to ensure proper retention.[3] |
| Column Drying Out (SPE): If the SPE sorbent bed dries out before sample loading, it can lead to inconsistent and poor recovery. | Ensure the sorbent bed remains wetted with the conditioning solvent until the sample is loaded.[5] |
Issue 2: High Variability in Recovery
| Potential Cause | Suggested Solution |
| Inconsistent Sample Handling: Variations in timing, temperature, or mixing during sample preparation. | Standardize all sample preparation steps. Use automated liquid handlers for repetitive tasks if available to improve consistency. |
| Matrix Effects: Co-eluting endogenous compounds from the plasma can suppress or enhance the ionization of this compound. | Optimize the chromatographic separation to better resolve sarcosine from interfering matrix components. If matrix effects persist, consider a more rigorous cleanup method like SPE over PPT. |
| Inconsistent Pipetting: Inaccurate pipetting of plasma, internal standard, or solvents. | Calibrate pipettes regularly. For viscous fluids like plasma, use reverse pipetting techniques to ensure accurate volume transfer. |
Issue 3: Poor Chromatographic Peak Shape
| Potential Cause | Suggested Solution |
| Column Overload: Injecting a sample that is too concentrated. | Dilute the final extract before injection or reduce the injection volume.[3] |
| Inappropriate Injection Solvent: The solvent used to reconstitute the final extract is too different from the initial mobile phase. | Reconstitute the dried extract in a solvent that is as close in composition to the initial mobile phase as possible.[3] |
Quantitative Data Summary
The following tables summarize typical recovery rates and key parameters for different extraction methods.
Table 1: Comparison of this compound Recovery from Plasma using Different Extraction Methods
| Extraction Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Acetonitrile) | 80 - 95% | Fast, simple, and inexpensive.[1] | Less clean extract, higher potential for matrix effects. |
| Protein Precipitation (Methanol) | 80 - 95% | Effective for a wide range of small molecules.[6] | Can be less efficient at precipitating certain proteins compared to acetonitrile. |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | > 80% | Provides a cleaner extract, reducing matrix effects.[4] | More time-consuming and expensive than PPT. |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 90% | Can provide a very clean extract. | Can be labor-intensive and require larger solvent volumes.[4] |
Table 2: Recommended Parameters for Protein Precipitation
| Parameter | Recommendation |
| Precipitating Solvent | Acetonitrile or Methanol (B129727) |
| Solvent to Plasma Ratio (v/v) | 3:1 to 5:1[1] |
| Mixing Method | Vortexing |
| Mixing Time | 30 - 60 seconds |
| Centrifugation Speed | > 10,000 x g |
| Centrifugation Time | 10 - 15 minutes |
| Centrifugation Temperature | 4°C |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) Cartridge
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: To 100 µL of plasma, add 10 µL of this compound internal standard. Dilute the sample with 200 µL of 4% phosphoric acid in water. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
Technical Support Center: Troubleshooting Sarcosine-13C3 Peak Tailing in Chromatography
Welcome to the technical support center for addressing peak tailing issues with Sarcosine-13C3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic problems encountered during the analysis of this isotopically labeled amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1][2][3] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[3] For this compound analysis, peak tailing is problematic because it can lead to inaccurate peak integration, reduced sensitivity, decreased resolution between closely eluting compounds, and ultimately compromise the quantitative accuracy and reproducibility of your results.[1][2][3]
Q2: What are the most common causes of peak tailing for a polar compound like this compound?
A: Sarcosine is a polar compound with a secondary amine group, making it susceptible to several factors that cause peak tailing. The most common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause of tailing.[4] this compound can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.[1][2][5][6]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of this compound, which has both acidic (carboxylic acid) and basic (secondary amine) functionalities. If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and unionized forms can exist, causing peak distortion.[2][7][8]
-
Column Issues: Column degradation, contamination, or voids in the packing material can lead to poor peak shape.[1][3][9]
-
System and Method Parameters: Issues such as extra-column dead volume, improper injection solvent, or column overloading can also contribute to peak tailing.[1][2][10]
Q3: Can the sample solvent affect the peak shape of this compound?
A: Yes, the composition of the sample solvent is critical.[11] Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase can cause peak distortion, including tailing and fronting.[1][11] Whenever possible, it is recommended to dissolve your this compound standard or sample in the initial mobile phase.[11]
Troubleshooting Guides
Guide 1: Addressing Secondary Interactions
Secondary interactions with active sites on the stationary phase, such as silanol groups, are a frequent cause of peak tailing for polar and basic compounds.[1][6][12]
Symptoms:
-
Tailing peaks are observed for this compound, but not for neutral, non-polar compounds.
-
Peak shape improves when using a brand new column but degrades over time.
Solutions:
| Strategy | Recommended Action | Expected Outcome |
| Column Selection | Use a highly deactivated, end-capped column. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[1][3] | Improved peak symmetry for polar and basic analytes. |
| Mobile Phase Modifiers | Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. However, be mindful of potential ion suppression in LC-MS. | Reduced interaction of this compound with silanol groups, leading to sharper, more symmetrical peaks. |
| Increase Buffer Concentration | Increasing the buffer concentration in the mobile phase can help to mask residual silanol interactions.[3] | Enhanced peak shape and symmetry. |
Guide 2: Optimizing Mobile Phase pH
The pH of the mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds like this compound.[7][8]
Symptoms:
-
Inconsistent retention times and peak shapes for this compound.
-
Split peaks or broad, tailing peaks are observed.
Solutions:
| Parameter | Recommended Action | Rationale |
| pH Adjustment | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For basic compounds, a lower pH (e.g., pH 2-3) will ensure the analyte is fully protonated and less likely to interact with silanol groups.[5][6] | Ensures a single ionic form of the analyte is present, leading to more consistent interactions with the stationary phase and improved peak shape. |
| Use of Buffers | Incorporate a buffer system (e.g., formic acid, ammonium (B1175870) formate) into your mobile phase to maintain a stable pH.[3][12] | Prevents pH fluctuations that can lead to retention time shifts and poor peak symmetry. |
Guide 3: Column and System Health
The physical state of your column and chromatographic system plays a crucial role in peak shape.[1]
Symptoms:
-
All peaks in the chromatogram exhibit tailing.
-
A sudden degradation in peak shape is observed.
-
High backpressure is noted.
Solutions:
| Issue | Troubleshooting Step | Action |
| Column Contamination | Flush the column with a strong solvent. | If peak shape improves, the column was contaminated. Consider using a guard column to protect the analytical column.[13] |
| Column Void | Replace the column. | A void at the column inlet can cause peak splitting and tailing.[3][14] If a new column resolves the issue, the previous one was compromised. |
| Blocked Frit | Reverse flush the column (follow manufacturer's guidelines). | A partially blocked inlet frit can distort the flow path.[14] Filtering all samples and mobile phases can prevent this.[11] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[2] | Reduces peak broadening and tailing caused by dead volume in the system.[1][9] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for this compound
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare 0.1% formic acid in water (pH ~2.7).
-
Mobile Phase B (Organic): Acetonitrile.
-
Prepare additional aqueous mobile phases with different pH values using appropriate buffers (e.g., ammonium formate (B1220265) for pH 3-6, ammonium bicarbonate for higher pH) to assess the impact on peak shape.
-
-
Chromatographic Conditions:
-
Column: A C18 end-capped column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) and adjust as needed.
-
-
Procedure:
-
Inject a standard solution of this compound using the mobile phase with 0.1% formic acid.
-
Systematically change the aqueous mobile phase to test different pH values.
-
Equilibrate the column with at least 10 column volumes of the new mobile phase before each injection.
-
Monitor the peak shape (asymmetry factor) and retention time at each pH.
-
-
Data Analysis:
-
Compare the chromatograms obtained at different pH values.
-
Select the pH that provides the best peak symmetry and resolution.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting this compound peak tailing.
Sarcosine Metabolism Pathway
Caption: Simplified metabolic pathway involving sarcosine.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. chromtech.com [chromtech.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. support.waters.com [support.waters.com]
- 11. benchchem.com [benchchem.com]
- 12. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. silicycle.com [silicycle.com]
Technical Support Center: Sarcosine-13C3 Analysis
Welcome to the Technical Support Center for Sarcosine-13C3 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of sarcosine (B1681465) using this compound as a stable isotope-labeled (SIL) internal standard.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Non-Linear or Poorly Reproducible Calibration Curve
Q: My calibration curve for sarcosine using this compound is non-linear, especially at the lower or upper ends. What are the common causes and how can I fix this?
A: Non-linearity in calibration curves is a frequent issue in LC-MS/MS analysis. Several factors can contribute to this problem.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | The highest concentration points of your calibration curve may be saturating the mass spectrometer's detector. Dilute your upper-range standards and re-run the analysis.[1] |
| Inappropriate Regression Model | A simple linear regression may not be suitable for your entire concentration range. If non-linearity persists after addressing other factors, consider using a non-linear regression model, such as a quadratic fit.[1] |
| Cross-Contamination | Contamination of your lower concentration standards with higher concentration samples can lead to inaccuracies. Always prepare and run standards from the lowest to the highest concentration to minimize carryover. |
| Isotopic Contribution | Naturally occurring isotopes of the analyte can contribute to the signal of the SIL internal standard, and vice-versa. This is more pronounced at low analyte concentrations. Assess the isotopic purity of both your analyte standard and this compound. |
Q: I have a high coefficient of determination (R² > 0.99), but the accuracy of my low-concentration quality control (QC) samples is poor. Why is this happening?
A: A high R² value indicates a good fit of the data to the regression line but does not guarantee accuracy across the entire calibration range.[1] This issue often stems from heteroscedasticity, where the variance of the data points is not constant across the calibration range.[1] High concentration standards can disproportionately influence the regression line, leading to significant bias at the lower end.[1]
-
Solution:
-
Weighted Linear Regression: Employ a weighted linear regression model (e.g., 1/x or 1/x²) to give more weight to the lower concentration standards, improving accuracy at the lower limit of quantitation (LLOQ).[1]
-
Evaluate Relative Error: Instead of relying solely on R², evaluate the percent relative error (%RE) for each standard to better assess the curve's performance at the low end.[1]
-
Issue 2: High Variability in this compound Internal Standard Response
Q: The peak area of my this compound internal standard is highly variable across my sample batch. What could be the cause?
A: High variability in the internal standard response can compromise the precision and accuracy of your results.[2]
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and accurate pipetting of the this compound solution into every sample and standard.[3] Use calibrated pipettes and a standardized workflow. Ensure thorough mixing after adding the internal standard.[3] |
| Matrix Effects | Co-eluting endogenous compounds from the sample matrix (e.g., urine, serum) can suppress or enhance the ionization of this compound, leading to inconsistent responses.[4][5] Improve chromatographic separation to resolve the internal standard from interfering matrix components.[3] Consider more rigorous sample cleanup procedures like solid-phase extraction (SPE).[6] |
| Degradation | This compound, like the analyte, can degrade during sample processing if not handled properly. Minimize the time samples are at room temperature and consider working on ice.[3] |
| Instrument Instability | Fluctuations in the mass spectrometer's performance can cause signal variability. Run system suitability tests before each batch to monitor sensitivity and stability.[1] |
Issue 3: Low or No Signal for this compound
Q: I am observing a very low or no signal for my this compound internal standard. What should I investigate?
A: A weak or absent internal standard signal can prevent any form of quantification.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Verify that the this compound standard has been stored according to the manufacturer's recommendations (e.g., correct temperature, protection from light).[2] |
| Incorrect Concentration | Double-check the concentration of your this compound working solution and the volume added to each sample. |
| Mass Spectrometer Settings | Ensure the mass spectrometer is correctly tuned and that the specific mass transition (MRM) for this compound is included in the acquisition method. |
| Poor Recovery | Suboptimal extraction conditions can lead to significant loss of the internal standard during sample preparation.[2] Optimize the extraction solvent and pH for sarcosine. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards for Sarcosine in Urine
This protocol provides a general framework for creating an 8-point calibration curve for the quantification of sarcosine in urine using this compound as an internal standard.
-
Preparation of Stock Solutions:
-
Sarcosine (Analyte) Stock Solution (1 mg/mL): Accurately weigh ~10 mg of sarcosine standard and dissolve it in a 10 mL volumetric flask with LC-MS grade water.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.
-
-
Preparation of Working Solutions:
-
Internal Standard (IS) Working Solution (1 µg/mL): Perform a serial dilution of the this compound stock solution with 50:50 methanol (B129727):water. This solution will be added to all calibration standards, QC samples, and unknown samples.
-
Calibration Curve Standards: Prepare a series of intermediate stock solutions from the unlabeled sarcosine stock solution. From these, prepare the final calibration standards by spiking into a pooled blank urine matrix. Each standard must also be spiked with a constant amount of the IS Working Solution.
-
-
Example Dilution Scheme for an 8-Point Calibration Curve:
| Standard Level | Concentration (ng/mL) |
| 1 | 5 |
| 2 | 10 |
| 3 | 50 |
| 4 | 100 |
| 5 | 500 |
| 6 | 1000 |
| 7 | 5000 |
| 8 | 10000 |
-
Sample Preparation (Urine):
-
To 100 µL of each calibration standard, QC, or unknown urine sample, add 10 µL of the IS Working Solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Sarcosine Metabolic Pathway
Sarcosine (N-methylglycine) is an intermediate in the metabolism of glycine (B1666218). It is formed from glycine by the enzyme Glycine N-methyltransferase (GNMT) and is converted back to glycine by Sarcosine Dehydrogenase (SARDH).
Figure 1: Simplified metabolic pathway of sarcosine synthesis and degradation.
Troubleshooting Workflow for Calibration Curve Issues
The following diagram outlines a logical workflow for troubleshooting common calibration curve problems when using this compound.
Figure 2: A logical workflow for troubleshooting calibration curve issues.
References
- 1. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.healthmatters.io [blog.healthmatters.io]
- 3. Sarcosine Analyzed with LCMS - AppNote [mtc-usa.com]
- 4. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Sarcosine-13C3 vs. Sarcosine-d3 as Internal Standards in Quantitative Bioanalysis
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the quantification of sarcosine (B1681465), a potential biomarker for various physiological and pathological states, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a comprehensive comparison of two commonly used SILs for sarcosine: Sarcosine-13C3 and Sarcosine-d3. By examining their performance characteristics, supported by experimental data, this guide aims to equip researchers with the knowledge to make an informed decision for their specific analytical needs.
The Critical Role of Internal Standards
An ideal internal standard co-elutes with the analyte of interest and experiences identical effects during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery and matrix effects. This is crucial for mitigating the inherent variability in complex biological matrices such as plasma and urine. Both this compound and Sarcosine-d3 are designed to mimic the behavior of endogenous sarcosine, but subtle differences in their isotopic labeling can lead to significant variations in analytical performance.
Performance Comparison: A Data-Driven Analysis
Table 1: Performance Characteristics of an LC-MS/MS Method for Sarcosine Quantification Using a Heavy Isotope-Labeled Internal Standard (Data derived from a method using Sarcosine-15N as a proxy for this compound)
| Parameter | Performance Metric |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 ng/mL |
| Precision (RSD %) | < 6.07% |
Data extracted from a method validation guide for sarcosine quantification. While this study used Sarcosine-15N, the performance characteristics are expected to be similar for this compound due to the nature of heavy isotope labeling.
Table 2: Performance Characteristics of a High-Throughput LC-MS/MS Method for Sarcosine Quantification in Serum and Urine (Internal Standard not specified but assumed to be a stable isotope)
| Parameter | Serum | Urine |
| Limit of Quantitation (LOQ) | 5 ng/mL | 5 ng/mL |
| Intra-assay Precision (CV %) | < 3% | 7.7% |
| Inter-assay Precision (CV %) | < 3% | 12.3% |
This data is from a reproducible and high-throughput HPLC/MS method for sarcosine quantification. The use of a stable isotope-labeled internal standard was crucial for achieving this level of reproducibility.[1]
Key Differences and Considerations
The primary distinction between this compound and Sarcosine-d3 lies in the isotopes used for labeling: Carbon-13 versus Deuterium (B1214612) (a heavy isotope of hydrogen). This fundamental difference can influence several aspects of the analytical method.
Chromatographic Co-elution:
-
This compound: Generally exhibits near-perfect co-elution with unlabeled sarcosine. The substitution of 12C with 13C results in a negligible difference in the physicochemical properties that govern chromatographic retention.
-
Sarcosine-d3: May exhibit a slight chromatographic shift, often eluting slightly earlier than the native analyte. This "isotope effect" is due to the difference in bond energy between C-H and C-D bonds. While often minimal, this separation can be problematic if matrix effects vary across the elution peak.
Isotopic Stability:
-
This compound: The 13C isotopes are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange with the surrounding matrix or solvents.
-
Sarcosine-d3: Deuterium atoms, particularly if located on heteroatoms (like the nitrogen in sarcosine's amino group), can be prone to back-exchange with protons from the sample matrix or solvents, potentially compromising the accuracy of quantification. However, in Sarcosine-d3, the deuterium atoms are on the methyl group, which are generally more stable than those on heteroatoms.
Matrix Effects: Both internal standards are effective at compensating for matrix effects. However, the superior co-elution of this compound ensures that it experiences the exact same ionization suppression or enhancement as the endogenous sarcosine, leading to more accurate correction.
Experimental Protocols
Below are representative experimental protocols for the quantification of sarcosine in biological matrices using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Sarcosine in Human Urine using a Heavy Isotope-Labeled Internal Standard
This protocol is adapted from a validated method for the quantification of sarcosine in human urine.[2]
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex the samples for 10 seconds to ensure homogeneity.
- Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the internal standard solution (e.g., this compound at 1 µg/mL in water).
- Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
- Vortex for 30 seconds and incubate at -20°C for 20 minutes.
- Centrifuge at 13,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in an appropriate mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- LC Column: A suitable column for separating small polar molecules, such as a HILIC or a mixed-mode column.
- Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both sarcosine and the internal standard. For example:
- Sarcosine: m/z 90 -> m/z 44
- This compound: m/z 93 -> m/z 46
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps and concepts.
Caption: A typical experimental workflow for the quantification of sarcosine in biological samples using a stable isotope-labeled internal standard.
Caption: Idealized chromatographic elution showing the co-elution of this compound with sarcosine and the potential retention time shift of Sarcosine-d3.
Conclusion and Recommendation
Both this compound and Sarcosine-d3 are valuable tools for the accurate quantification of sarcosine in biological matrices. However, based on the fundamental principles of stable isotope dilution analysis and the potential for analytical biases, This compound is generally the superior choice for an internal standard.
The key advantages of this compound include its near-perfect co-elution with the native analyte and its high isotopic stability, which minimize the risk of chromatographic isotope effects and back-exchange. These characteristics lead to more robust and accurate compensation for matrix effects and extraction variability, ultimately resulting in higher quality data.
While Sarcosine-d3 can be a suitable and often more cost-effective alternative, researchers must be vigilant during method development and validation to assess for any potential chromatographic shifts and ensure that these do not adversely impact the accuracy and precision of the assay.
For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative bioanalytical data for sarcosine, the investment in this compound as an internal standard is highly recommended.
References
A Comparative Guide to Sarcosine-13C3 and Other Labeled Amino Acids for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Labeled Amino Acids for Mass Spectrometry-Based Applications
In the fields of metabolomics, proteomics, and drug development, stable isotope-labeled amino acids are indispensable tools for accurate quantification and metabolic flux analysis. Among these, Sarcosine-13C3 has emerged as a valuable tracer and internal standard. This guide provides a comprehensive comparison of this compound with other commonly used labeled amino acids, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Data Presentation: A Comparative Overview
The following tables summarize the performance characteristics of this compound and other labeled amino acids as internal standards in LC-MS/MS applications and for use in metabolic tracing. It is important to note that the data presented is compiled from various studies and does not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Performance Characteristics of Labeled Amino Acids as Internal Standards
| Labeled Amino Acid | Application | Matrix | Linearity (R²) | LLOQ/LOD | Precision (%RSD) | Source(s) |
| Sarcosine-15N | Quantification of Sarcosine (B1681465) | Human Urine | > 0.99 | LOQ: ~1 ng/mL | < 6.07% | [1] |
| ¹³C₂¹⁵N-Glycine | Quantification of Glycine (B1666218) | Human Cerebrospinal Fluid | Not Specified | LLOQ: 50 ng/mL | < 12.3% at LLOQ | [2] |
| Various ¹³C,¹⁵N-Amino Acids | Quantification of 26 Amino Acids | Human Plasma | > 0.99 for most | Not specified for all | < 15% for most | [3] |
| ¹³C-Labeled Yeast Extract | Global Internal Standard | Human Plasma | Not Applicable | Not Applicable | Significantly improved precision | [4][5] |
Note: The performance of a labeled internal standard is highly dependent on the specific analytical method, instrumentation, and matrix. The data above should be considered as a general reference.
Table 2: Applications of Labeled Amino Acids in Metabolic Tracing
| Labeled Amino Acid | Research Area | Key Application | Principle | Source(s) |
| This compound | Cancer Metabolism, Neuroscience | Tracing one-carbon metabolism, NMDA receptor activity | Sarcosine is an intermediate in glycine and methionine metabolism and a co-agonist at the NMDA receptor. | [6][7] |
| ¹³C-Glucose | Central Carbon Metabolism | Tracing glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle | Glucose is a primary cellular energy source and its carbon backbone is incorporated into numerous metabolites. | [8][9] |
| ¹³C-Glutamine | Amino Acid & Energy Metabolism | Tracing TCA cycle anaplerosis, amino acid synthesis | Glutamine is a key anaplerotic substrate for the TCA cycle and a precursor for other amino acids and nucleotides. | [8] |
| ¹³C,¹⁵N-Amino Acids (SILAC) | Quantitative Proteomics | Relative and absolute quantification of proteins | Cells are metabolically labeled with "heavy" amino acids, allowing for mass-based differentiation and quantification of proteins from different samples. | [10][11][12] |
Experimental Protocols
Protocol 1: Use of Sarcosine-15N as an Internal Standard for Sarcosine Quantification by LC-MS/MS
This protocol is adapted from a method for quantifying sarcosine in human urine[1].
1. Materials:
-
Sarcosine-15N (Internal Standard)
-
Sarcosine (for calibration curve)
-
Human urine samples
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system with an appropriate column (e.g., HILIC)
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Vortex samples for 10 seconds and centrifuge at 13,000 rpm for 10 minutes to remove particulates.
-
To 100 µL of urine supernatant, add 10 µL of Sarcosine-15N internal standard solution (concentration to be optimized based on expected endogenous sarcosine levels).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a HILIC column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Sarcosine transition: m/z 90.1 -> 44.1
-
Sarcosine-15N transition: m/z 91.1 -> 45.1
-
-
Quantification: Generate a calibration curve by plotting the peak area ratio of sarcosine to Sarcosine-15N against the concentration of the sarcosine standards. Determine the concentration of sarcosine in the unknown samples from the calibration curve.
Protocol 2: General Workflow for ¹³C-Metabolic Flux Analysis
This protocol outlines the general steps for conducting a ¹³C-metabolic flux analysis (¹³C-MFA) experiment[8][9].
1. Experimental Design:
-
Select the appropriate ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [¹³C₅]-glutamine, or this compound) based on the metabolic pathway of interest.
-
Determine the optimal labeling duration to achieve isotopic steady-state for the metabolites of interest.
2. Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
For the labeling experiment, switch the cells to a medium containing the ¹³C-labeled substrate.
-
Harvest the cells at the predetermined time point.
3. Metabolite Extraction:
-
Quench metabolism rapidly (e.g., using liquid nitrogen or cold methanol).
-
Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
4. Analytical Measurement:
-
Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS.
-
For GC-MS analysis, derivatization of the metabolites is typically required.
5. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the metabolic fluxes that best fit the experimental labeling data.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound and other labeled amino acids.
Conclusion
The choice of a labeled amino acid is a critical decision in the design of quantitative and metabolic studies. This compound offers a valuable tool for investigating one-carbon metabolism and neuro-signaling pathways. When used as an internal standard, its performance should be carefully validated for the specific application and matrix. While direct comparative data with other labeled amino acids is limited, understanding the principles of stable isotope labeling and the specific metabolic roles of each amino acid will enable researchers to select the most appropriate tool for their experimental needs. This guide provides a foundation for making an informed decision, and it is recommended to consult the primary literature for more detailed information on specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. researchgate.net [researchgate.net]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sarcosinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Sarcosine-13C3 for Clinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sensitive and specific biomarkers is a critical endeavor in clinical research, particularly in oncology. Sarcosine (B1681465) (N-methylglycine) has emerged as a promising biomarker for prostate cancer, with studies suggesting its potential to distinguish between benign and malignant prostate tissue and even predict disease aggressiveness. The validation of analytical methods for accurate sarcosine quantification is paramount for its clinical utility. This guide provides a comprehensive comparison of methodologies for sarcosine analysis, with a focus on the use of Sarcosine-13C3 as an internal standard for robust and reliable quantification in clinical research settings.
Performance Comparison of Analytical Methods
The accurate quantification of sarcosine in biological matrices such as urine and serum is essential for its validation as a clinical biomarker. Various analytical methods have been developed, each with its own set of performance characteristics. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.
Below is a summary of the performance of different analytical methods for sarcosine quantification.
| Analytical Method | Internal Standard | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| LC-MS/MS | Sarcosine-15N | Urine | >0.99 | 1 ng/mL | 5 ng/mL | Not Specified | < 6.07% | [1] |
| LC-MS/MS | Not Specified | Urine | 0.989–0.997 | 0.02 nM | Not Specified | 96.1–107.4% | 2.6–11.5% | [2] |
| LC-MS/MS | Not Specified | Urine | >0.99 | 0.05 to 4 nmol/L | 3 to 20 nmol/L | Not Specified | Not Specified | [3] |
| GC-MS/MS | Not Specified | Synthetic Urine | >0.99 | 0.01 - 0.03 µg/mL | ~0.01 µg/mL | 88 - 110% | < 10% | [4] |
| Enzyme-coupled colorimetric | None | Urine | 0.990 | 0.7 µM | 1 µM | Not Specified | Not Specified | [5] |
| Biosensor | None | Not Specified | Not Specified | 0.008 to 500 mM | Not Specified | Not Specified | Not Specified | [6] |
Head-to-Head Comparison: Sarcosine vs. Prostate-Specific Antigen (PSA)
Prostate-Specific Antigen (PSA) is the current gold standard for prostate cancer screening, but it suffers from low specificity, leading to a high rate of false positives.[7][8] Sarcosine has been investigated as a potential biomarker to improve upon the diagnostic accuracy of PSA.
| Biomarker | Parameter | Value | Patient Cohort | Reference |
| Sarcosine | AUC | 0.71 | Urine sediments (Biopsy-positive vs. biopsy-negative) | [9][10] |
| Sarcosine/Creatinine | AUC | 0.855 | Urinary (tPSA ≤ 10 ng mL−1) | [11] |
| PSA | AUC | 0.543 | Serum (2 to 10 ng mL−1) | [11] |
| %fPSA | AUC | 0.745 | Serum (tPSA ≤ 10 ng mL−1) | [11] |
| Prostate Health Index (PHI) | AUC | 0.867 | Serum (csPCa detection) | [12] |
| PHI Density (PHID) | AUC | 0.880 | Serum (csPCa detection) | [12] |
AUC: Area Under the Curve; csPCa: clinically significant prostate cancer; %fPSA: percentage of free PSA.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of clinical research findings. Below are summarized protocols for the quantification of sarcosine in biological samples using mass spectrometry-based methods, which typically employ this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sarcosine in Urine
This method is highly sensitive and specific, and the use of an isotopically labeled internal standard like this compound is critical for accurate quantification.[1][13]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex samples for 10 seconds to ensure homogeneity.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of this compound internal standard solution (concentration to be optimized based on expected sarcosine levels).
-
Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a column capable of separating sarcosine from its isomers, such as a phenyl-hexyl column.[3] A gradient elution with mobile phases like 0.1% formic acid in water and acetonitrile (B52724) is commonly used.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Sarcosine Transition: m/z 90.0 -> m/z 44.0
-
This compound Transition: m/z 93.0 -> m/z 47.0
-
-
Optimize instrument parameters such as cone voltage and collision energy for maximum signal intensity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Sarcosine in Serum/Urine
GC-MS is another powerful technique for sarcosine quantification, though it often requires derivatization to increase the volatility of the analyte.[4]
-
Sample Preparation and Derivatization:
-
Spike the sample with this compound internal standard.
-
Perform protein precipitation using a suitable organic solvent.
-
Evaporate the supernatant to dryness.
-
Derivatize the dried residue using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This process replaces active hydrogens with trimethylsilyl (B98337) groups, making the analyte more volatile.[4]
-
-
GC-MS Analysis:
-
Gas Chromatography: Use a suitable capillary column for separation. A temperature program is employed to elute the derivatized analytes.
-
Mass Spectrometry: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) or MRM for quantification.
-
Derivatized Sarcosine Transition (example): m/z 116 -> m/z 73[4]
-
The specific transition for derivatized this compound would be shifted by the mass of the isotopes.
-
-
Mandatory Visualizations
Sarcosine Metabolism Pathway in Prostate Cancer
The metabolic pathway of sarcosine is intricately linked to prostate cancer progression. Key enzymes involved are Glycine N-methyltransferase (GNMT), which produces sarcosine from glycine, and Sarcosine Dehydrogenase (SARDH) and Dimethylglycine Dehydrogenase (DMGDH), which are involved in its degradation.[9][14] In prostate cancer, the expression of GNMT is often elevated, while SARDH expression is reduced, leading to an accumulation of sarcosine which is thought to promote cancer cell invasion.[9]
Caption: Sarcosine metabolism pathway and its dysregulation in prostate cancer.
Experimental Workflow for Biomarker Validation
The validation of a clinical biomarker like sarcosine using this compound involves a multi-step process, from patient sample collection to data analysis and clinical correlation.
Caption: A typical experimental workflow for clinical biomarker validation.
References
- 1. benchchem.com [benchchem.com]
- 2. 12-Plex UHPLC-MS/MS analysis of sarcosine in human urine using integrated principle of multiplex tags chemical isotope labeling and selective imprint enriching [agris.fao.org]
- 3. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of sarcosine with special emphasis on biosensors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sarcosine as a potential prostate cancer biomarker--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comparisons of the diagnostic accuracy across prostate health index, prostate health index density, and percentage free prostate-specific antigen for clinically significant prostate cancer: a prospective diagnostic study - Wu - Translational Andrology and Urology [tau.amegroups.org]
- 13. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Sarcosine-13C3 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of sarcosine (B1681465), with a particular focus on the use of Sarcosine-13C3 as a stable isotope-labeled (SIL) internal standard to ensure the highest accuracy and precision. The data presented is compiled from various studies to offer a comprehensive overview of the performance of different techniques.
The accurate quantification of sarcosine, a potential biomarker for prostate cancer and other diseases, is critical for its clinical validation and utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its inherent sensitivity and specificity. A key challenge in sarcosine analysis is its separation from isomeric compounds, such as α-alanine and β-alanine, which can interfere with accurate measurements. The use of a SIL internal standard, like this compound, is paramount in overcoming these challenges and ensuring robust and reliable results.
Performance Comparison of Sarcosine Quantification Methods
The following table summarizes the performance characteristics of various published methods for sarcosine quantification, providing a direct comparison of their analytical figures of merit.
| Method | Internal Standard | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| LC-MS/MS with SIL IS | This compound (or similar SIL IS) | > 0.99 | 0.05 - 1 ng/mL | 0.1 - 3 ng/mL | 95 - 105% | < 10% | General performance for SIL IS methods |
| LC-MS/MS with Derivatization | Not Specified | > 0.99 | 1 ng/mL | - | - | < 6.07% | [1] |
| LC-MS/MS for Multiple Metabolites | Not Specified | - | 0.05 to 4 nmol/L | 3 to 20 nmol/L | - | - | [2] |
| GC-MS/MS | Not Specified | > 0.99 | 0.01 µg/mL | ~0.01 µg/mL | 88 - 110% | < 10% | [3] |
| Enzyme-Coupled Colorimetric Assay | None | 0.990 | 0.7 µM | 1 µM | 73.33 - 106.67% | 3.52 - 18.91% | [4] |
| Nanoparticle-Based Biosensor | None | 0.9992 | 5 µM | - | - | 6.35% | [5] |
Experimental Protocol: Quantification of Sarcosine in Human Urine using LC-MS/MS with this compound Internal Standard
This protocol describes a validated method for the quantification of sarcosine in human urine using this compound as an internal standard. This method is designed to provide high accuracy and precision for clinical research and drug development applications.
1. Materials and Reagents
-
Sarcosine standard
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine samples
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of this compound internal standard solution (1 µg/mL in water).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining and separating the polar sarcosine from its isomers. A common choice is a silica-based amide or cyano column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous portion to elute sarcosine.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sarcosine: Precursor ion (m/z) 90.1 -> Product ion (m/z) 44.1
-
This compound: Precursor ion (m/z) 93.1 -> Product ion (m/z) 46.1
-
-
Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity.
-
4. Quantification The concentration of sarcosine in the samples is determined by calculating the peak area ratio of the analyte (sarcosine) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed with known concentrations of sarcosine standard.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathways and Logical Relationships
The accurate quantification of sarcosine is crucial for its investigation as a biomarker in various signaling pathways, particularly in the context of cancer progression. While sarcosine itself is not a signaling molecule in the classical sense, its altered levels are associated with changes in metabolic pathways that support cancer cell growth and proliferation.
Caption: Role of sarcosine metabolism in prostate cancer.
References
- 1. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Sarcosine-13C3 Across Different Mass Analyzers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Sarcosine (B1681465) (N-methylglycine) has emerged as a potential biomarker in various diseases, notably in prostate cancer progression. The use of a stable isotope-labeled internal standard, such as Sarcosine-13C3, is crucial for achieving the precision and accuracy required in clinical research. This guide provides an objective comparison of the performance of this compound analysis across different mass spectrometry platforms, supported by experimental data and detailed methodologies.
A significant challenge in sarcosine analysis is its separation from isobaric isomers, α-alanine and β-alanine, which can interfere with accurate quantification. The choice of mass analyzer—be it a triple quadrupole, ion trap, time-of-flight (TOF), or Orbitrap—plays a pivotal role in overcoming this challenge and achieving desired analytical endpoints such as sensitivity, specificity, and throughput.
Quantitative Performance Comparison
The performance of a mass analyzer in the context of this compound quantification is determined by several key metrics, including the limit of detection (LOD), limit of quantification (LOQ), linearity, and reproducibility (expressed as the coefficient of variation, %CV). The following table summarizes these performance characteristics for different mass analyzer types based on published methodologies for sarcosine analysis.
| Mass Analyzer Type | Typical Mode | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%CV) | Key Strengths for this compound Analysis |
| Triple Quadrupole (QqQ) | Multiple Reaction Monitoring (MRM) | 0.01 - 1 ng/mL | 0.03 - 5 ng/mL[1] | > 0.99[2] | < 10%[2] | High sensitivity and specificity in targeted quantification. |
| Ion Trap | Tandem MS (MS/MS) | ~1 ng/mL[3] | Not always reported | > 0.99[3] | < 7%[3] | Good sensitivity and qualitative fragmentation data. |
| Time-of-Flight (TOF) | Full Scan | Not ideal for trace quantification | Not ideal for trace quantification | Not specified for sarcosine | Not specified for sarcosine | High mass accuracy and resolution for untargeted screening. |
| Orbitrap | Full Scan / SIM / PRM | Sub-ng/mL to pg/mL range | Sub-ng/mL to pg/mL range | > 0.99 | < 5% | Ultra-high resolution and mass accuracy, versatile for both targeted and untargeted analysis. |
Experimental Methodologies
The following sections detail common experimental protocols for the analysis of sarcosine using this compound as an internal standard. These protocols are representative of methods used with triple quadrupole and ion trap mass spectrometers, which are frequently employed for targeted quantification.
Sample Preparation (Human Urine)
-
Thawing and Centrifugation: Frozen urine samples are thawed at room temperature. The samples are then vortexed for 10 seconds to ensure homogeneity and centrifuged at 13,000 rpm for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: In a clean microcentrifuge tube, 100 µL of the urine supernatant is combined with 10 µL of this compound internal standard solution (concentration will depend on the expected endogenous sarcosine levels).
-
Protein Precipitation: 400 µL of ice-cold methanol (B129727) is added to precipitate proteins. The mixture is vortexed for 30 seconds and incubated at -20°C for 20 minutes.
-
Final Centrifugation and Evaporation: The sample is centrifuged at 13,000 rpm for 15 minutes at 4°C. The resulting supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water) for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column is commonly used. To enhance separation from alanine (B10760859) isomers, specialized columns like a phenyl-hexyl column can be employed[4].
-
Mobile Phase: A gradient elution is typically used with:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: The specific gradient will depend on the column and system but generally involves a gradual increase in the percentage of Mobile Phase B.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is standard.
-
MRM Transitions (for Triple Quadrupole):
-
Sarcosine: The precursor ion (m/z) is selected and fragmented to a specific product ion.
-
This compound: The corresponding precursor and product ions with a +3 Da shift are monitored.
-
Signaling Pathways and Experimental Workflows
To understand the biological context of sarcosine analysis and the logic of the experimental workflow, the following diagrams are provided.
The diagram above illustrates the key enzymatic reactions in the sarcosine metabolic pathway. Glycine N-methyltransferase (GNMT) catalyzes the formation of sarcosine from glycine, while sarcosine dehydrogenase (SARDH) is responsible for its degradation back to glycine[5].
This workflow diagram outlines the major steps involved in the quantitative analysis of sarcosine using this compound, from sample preparation through to data analysis.
Conclusion
The choice of mass analyzer for this compound analysis is application-dependent. For targeted, high-sensitivity quantification, a triple quadrupole mass spectrometer operating in MRM mode is often the instrument of choice due to its excellent sensitivity and specificity. Ion traps also offer good performance for targeted analysis. For discovery-based metabolomics where the goal is to identify and quantify a wide range of metabolites, including sarcosine, the high-resolution and accurate-mass capabilities of TOF and Orbitrap mass spectrometers are advantageous. This compound serves as an indispensable tool across all these platforms to ensure data quality and reliability. Researchers should select the mass analyzer that best aligns with their specific research questions, sample throughput needs, and desired level of quantitative rigor.
References
- 1. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. View of Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury | Annals of Gastroenterology [annalsgastro.gr]
A Comparative Guide to Inter-Laboratory Analysis of Sarcosine-13C3
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Sarcosine-13C3, a stable isotope-labeled internal standard crucial for accurate sarcosine (B1681465) measurement in clinical and research settings. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of method performance, supported by experimental data from various studies.
Quantitative Performance of Sarcosine Analytical Methods
The accurate quantification of sarcosine is essential for its investigation as a potential biomarker. The use of a stable isotope-labeled internal standard like this compound is critical for correcting analytical variability.[1] Various methods, primarily based on mass spectrometry, have been developed for this purpose. The following table summarizes the performance characteristics of different analytical approaches for sarcosine quantification, providing a basis for inter-method comparison.
| Method | Key Features | Linearity (R²) | LOD | LOQ | Precision (RSD%) | Reference |
| GC-MS/MS | Derivatization required | 0.9954 | ~0.01 µg/mL | ~0.01 µg/mL | Not Reported | [2] |
| GC-MS with Novel Derivatization | Specific for sarcosine, resolves from l-alanine | 0.9996 | 0.15 ng/mL | Not Reported | <4.7% | [3] |
| LC-MS/MS | High throughput for multiple metabolites | Not Reported | 0.05 - 4 nmol/L | 3 - 20 nmol/L | Not Reported | [4] |
| LC-MS/MS with Derivatization | For sarcosine analysis | > 0.99 | 1 ng/mL | Not Reported | < 6.07% | [1] |
Abbreviations: LOD (Limit of Detection), LOQ (Limit of Quantification), RSD (Relative Standard Deviation), GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Detailed Experimental Protocol: LC-MS/MS for Sarcosine Quantification
This section details a representative protocol for the quantification of sarcosine in human urine using LC-MS/MS with this compound as an internal standard. This method is adapted from established procedures and is suitable for high-throughput analysis.[1][4]
1. Materials and Reagents:
-
Sarcosine and this compound standards
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine samples
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to remove particulate matter.
-
In a clean microcentrifuge tube, mix 100 µL of the urine supernatant with 10 µL of this compound internal standard solution (e.g., 1 µg/mL in water).
-
To precipitate proteins, add 400 µL of ice-cold methanol.
-
Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: A phenyl-hexyl column is often suitable.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used to achieve separation from isomers.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both sarcosine and this compound.
-
4. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of sarcosine to the this compound internal standard.
-
A calibration curve is generated using known concentrations of sarcosine standards to determine the concentration in unknown samples.
Visualizing Analytical Workflows and Method Comparison
To further clarify the experimental process and the relationship between different analytical approaches, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Enrichment Assessment of Sarcosine-13C3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the isotopic enrichment of Sarcosine-13C3, a crucial internal standard in quantitative bioanalysis. We will delve into the common analytical techniques, compare this compound with its alternatives, and provide detailed experimental protocols and performance data to aid in the selection and application of these standards for precise and accurate quantification of sarcosine (B1681465).
Introduction to Sarcosine and Isotopic Labeling
Sarcosine (N-methylglycine) has been investigated as a potential biomarker for various diseases, most notably prostate cancer. Accurate quantification of sarcosine in biological matrices like plasma and urine is paramount for its clinical validation. Stable isotope dilution mass spectrometry stands as the gold standard for this purpose, offering high sensitivity and specificity. This technique relies on the use of a stable isotope-labeled version of the analyte, such as this compound, as an internal standard to correct for variations during sample preparation and analysis.
The isotopic enrichment of the internal standard itself is a critical parameter that ensures the accuracy of the quantitative results. It refers to the percentage of the molecules that are labeled with the heavy isotope. This guide will explore the methods to verify this enrichment and compare this compound with other commonly used labeled sarcosine variants.
Analytical Methodologies
The primary methods for the quantitative analysis of sarcosine and the assessment of isotopic enrichment of its labeled standards are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS: This is the most widely used technique due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. It separates sarcosine from its isomers, α-alanine and β-alanine, which can interfere with accurate measurement, a crucial step for reliable quantification.
-
GC-MS: This method often requires derivatization of sarcosine to increase its volatility for gas chromatographic separation. While it can offer excellent separation and sensitivity, the additional sample preparation step can introduce variability.
Comparison of Sarcosine Isotopic Standards
This compound is a commonly used internal standard, but several alternatives are available. The choice of internal standard can be critical and depends on the specific analytical method and potential interferences.
| Feature | This compound | Sarcosine-d3 | Sarcosine-15N |
| Labeling | Three 13C atoms | Three deuterium (B1214612) (2H) atoms on the methyl group | One 15N atom |
| Mass Shift | +3 Da | +3 Da | +1 Da |
| Chromatographic Behavior | Co-elutes with unlabeled sarcosine | May have slightly different retention time than unlabeled sarcosine in some GC applications | Co-elutes with unlabeled sarcosine |
| Potential for Isotopic Exchange | Low | Potential for back-exchange of deuterium with hydrogen from the solvent, although generally low for methyl groups | Low |
| Availability | Widely available | Widely available | Available from several suppliers |
| Primary Use | LC-MS/MS and GC-MS based quantitative analysis and metabolic flux studies[1] | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS[2] | Internal standard for quantitative mass spectrometry[3][4] |
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of various published methods for sarcosine quantification, providing a benchmark for what can be achieved with these techniques.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| LC-MS/MS with Derivatization | > 0.99 | 1 ng/mL | - | - | < 6.07% | [5] |
| LC-MS/MS for Multiple Metabolites | - | 0.05 to 4 nmol/L | 3 to 20 nmol/L | - | - | [6] |
| High-Throughput LC-MS | - | - | 5 ng/mL | - | Serum: < 3% (Intra- and Inter-assay CVs); Urine: 7.7% (Intra-assay CV), 12.3% (Inter-assay CV) | [7] |
| GC-MS with Derivatization | 0.9954 | 0.01 µg/mL | - | 88-110% | < 10% | [8] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Enrichment of this compound by Mass Spectrometry
This protocol outlines a general procedure for verifying the isotopic enrichment of a this compound standard.
1. Sample Preparation:
- Prepare a stock solution of the this compound standard in a suitable solvent (e.g., LC-MS grade water or methanol) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
2. Mass Spectrometry Analysis:
- Infuse the diluted this compound solution directly into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) or inject it into an LC-MS system.
- Acquire the full scan mass spectrum in the appropriate mass range to observe the molecular ions of both labeled and any unlabeled sarcosine. The theoretical m/z for [Sarcosine+H]+ is 90.05, and for [this compound+H]+ is 93.06.
- Record the signal intensities for the monoisotopic peaks of both the unlabeled (M+0) and the fully labeled (M+3) sarcosine.
3. Data Analysis:
- Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(M+3) / (Intensity(M+0) + Intensity(M+3))] * 100
- For a more accurate assessment, especially with high-resolution instruments, the entire isotopic distribution can be compared to the theoretical distribution for a given enrichment level[9].
Protocol 2: Quantification of Sarcosine in Human Urine using this compound as an Internal Standard by LC-MS/MS
This protocol describes a validated method for the quantification of sarcosine in a biological matrix.
1. Materials and Reagents:
- Sarcosine (unlabeled) analytical standard
- This compound (isotopic purity ≥99%)
- LC-MS grade water, methanol (B129727), and formic acid
- Human urine samples
2. Sample Preparation:
- Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
- Centrifuge the samples to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of a this compound internal standard working solution (e.g., 1 µg/mL in water).
- Add 400 µL of ice-cold methanol to precipitate proteins.
- Vortex for 30 seconds and incubate at -20°C for 20 minutes.
- Centrifuge at 13,000 rpm for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
3. LC-MS/MS Analysis:
- LC System: A standard HPLC or UHPLC system.
- Column: A column suitable for polar compound separation, such as a HILIC column or a mixed-mode column.
- Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
- MS System: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
- Sarcosine: Precursor ion (m/z) 90.1 -> Product ion (m/z) 44.1
- This compound: Precursor ion (m/z) 93.1 -> Product ion (m/z) 46.1
4. Quantification:
- Construct a calibration curve by plotting the peak area ratio of unlabeled sarcosine to this compound against the concentration of the unlabeled sarcosine standards.
- Determine the concentration of sarcosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Sarcosine Quantification
Caption: Workflow for quantitative analysis of sarcosine using this compound.
Logical Relationship for Isotopic Standard Selection
Caption: Key considerations for selecting an isotopic standard for sarcosine analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sarcosine-13C3: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for Sarcosine-13C3, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound, a stable isotope-labeled compound, is not classified as a hazardous substance, careful handling and disposal are crucial to mitigate potential risks, primarily the formation of carcinogenic N-nitrosamines.
Key Safety and Disposal Information
This compound shares the same chemical properties as its unlabeled counterpart, sarcosine (B1681465). As a stable isotope-labeled compound, it is not radioactive and does not require special handling in that regard. However, it is crucial to be aware of the following:
-
N-Nitrosamine Formation: Sarcosine can react with nitrosating agents (e.g., nitrites, nitrous acid) under acidic conditions to form N-nitrososarcosine, a known animal carcinogen. Therefore, the primary goal of the disposal procedure is to prevent this reaction.
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents and acids.[1][2][3][4]
The following table summarizes the key quantitative data for Sarcosine, which is applicable to this compound.
| Property | Value | Reference |
| Molecular Formula | C3H7NO2 | [4] |
| Molecular Weight | 89.09 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility in Water | Soluble | [4] |
| Melting Point | 208 °C (decomposes) | [4] |
| Incompatibility | Strong oxidizing agents, acids | [1][2][3] |
| Primary Hazard | Potential for N-nitrososarcosine formation | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and other sarcosine-containing waste. The label should include the chemical name and a warning about the potential for nitrosamine (B1359907) formation.
-
Crucially, do not mix this waste stream with other chemical waste , especially acidic solutions or waste containing nitrite (B80452) salts or other nitrosating agents.
2. Pre-treatment to Inhibit Nitrosamine Formation:
To proactively prevent the formation of N-nitrososarcosine, the waste solution should be treated with an inhibitor. Ascorbic acid (Vitamin C) is a gentle and effective inhibitor of nitrosation.
-
For every 1 liter of aqueous this compound waste, add approximately 2 grams of ascorbic acid. Stir gently to dissolve. This will help to scavenge any potential nitrosating agents.
-
Maintain a neutral to slightly alkaline pH in the waste container. If necessary, adjust the pH to be between 7.0 and 9.0 using a suitable base like sodium bicarbonate. Use pH indicator strips to monitor the pH.
3. Final Disposal:
-
Once the waste container is full, ensure the cap is securely fastened.
-
Dispose of the pre-treated this compound waste through your institution's chemical waste disposal program. Although not classified as hazardous, it should be handled by a licensed professional waste disposal service.
-
Provide the waste disposal service with a clear description of the container's contents, including the fact that it contains this compound and has been treated with ascorbic acid to inhibit nitrosamine formation.
Experimental Protocol: Inhibition of Nitrosation in Sarcosine Waste
This protocol provides a detailed methodology for the pre-treatment of aqueous waste containing sarcosine to prevent the formation of N-nitrososarcosine.
Objective: To neutralize potential nitrosating agents in a sarcosine-containing aqueous waste stream using ascorbic acid.
Materials:
-
Aqueous waste containing this compound
-
Ascorbic acid (powder)
-
Sodium bicarbonate (for pH adjustment, if necessary)
-
pH indicator strips (with a range covering pH 6-10)
-
A designated and labeled waste container
-
Stir bar and stir plate (optional, for gentle mixing)
Procedure:
-
Quantify the Waste: Determine the approximate volume of the aqueous this compound waste to be treated.
-
Calculate the Amount of Inhibitor: For each liter of waste, weigh out 2 grams of ascorbic acid.
-
Add the Inhibitor: Add the calculated amount of ascorbic acid directly to the waste container.
-
Ensure Dissolution: Gently agitate the container to ensure the ascorbic acid fully dissolves. A magnetic stir bar and stir plate can be used for this purpose on a low setting.
-
Measure the pH: Dip a pH indicator strip into the waste solution and compare the color to the provided chart to determine the pH.
-
Adjust pH (if necessary): If the pH is below 7.0, add small portions of sodium bicarbonate and stir until the pH is within the 7.0-9.0 range. Re-check the pH after each addition.
-
Seal and Store for Disposal: Once the treatment is complete, securely cap the waste container and store it in a designated area awaiting pickup by the chemical waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
